Dnmt1-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H13Cl3N2O4 |
|---|---|
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1,3,6-trichlorocarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C23H13Cl3N2O4/c24-11-5-6-18-15(7-11)16-8-12(25)9-17(26)20(16)27(18)10-19(23(31)32)28-21(29)13-3-1-2-4-14(13)22(28)30/h1-9,19H,10H2,(H,31,32)/t19-/m0/s1 |
Clave InChI |
YEBBNJGBFNBLTF-IBGZPJMESA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of DNA Methyltransferase 1 (DNMT1): A Technical Guide for Researchers
Disclaimer: Initial searches for a specific inhibitor designated "Dnmt1-IN-3" did not yield specific public domain information. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action of DNA Methyltransferase 1 (DNMT1), its regulation, and general principles of its inhibition, intended for researchers, scientists, and drug development professionals.
Core Concepts in DNMT1 Function
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing DNA methylation patterns following DNA replication.[1][2][3] This process is crucial for the stable inheritance of epigenetic information, which governs gene expression, genomic stability, and cell fate.[4] DNMT1 exhibits a strong preference for hemimethylated DNA, which is the natural substrate present on newly synthesized DNA strands, ensuring the faithful propagation of methylation marks from the parental to the daughter strand.[1]
The catalytic mechanism of DNMT1 involves the transfer of a methyl group from the cofactor S-adenosyl methionine (SAM) to the C5 position of a cytosine residue within a CpG dinucleotide.[1][5] This reaction is initiated by a nucleophilic attack from a conserved cysteine residue in the enzyme's active site on the C6 of the target cytosine, forming a covalent intermediate.[1]
Quantitative Analysis of DNMT1 Interactions and Activity
While specific quantitative data for "this compound" is unavailable, the following table summarizes key quantitative findings related to DNMT1's general activity and interactions from the provided search results.
| Interacting Protein/Condition | Cell Line/System | Assay Type | Quantitative Finding | Reference |
| GST-14-3-3γ | In vitro | DNMT1 activity assay | ~50% reduction in full-length DNMT1 activity | [6] |
| 14-3-3ϵ overexpression | NIH3T3 cells | DNMT1 specific activity assay | 50% decrease in DNMT1 specific activity post-DNA replication | [6] |
| DNMT1 Interaction | In vitro | Binding studies | Requires a minimal DNA length of 20 bp for cooperative binding | [7] |
Signaling Pathways and Regulatory Mechanisms
The activity of DNMT1 is tightly regulated through various mechanisms, including protein-protein interactions and post-translational modifications. These regulatory networks ensure that DNA methylation is accurately maintained.
Regulation of DNMT1 by 14-3-3 Proteins
The 14-3-3 family of proteins acts as a crucial reader of phosphorylated DNMT1.[6][8][9] Specifically, 14-3-3 binds to DNMT1 phosphorylated at Serine 143 (pSer143) post-DNA replication.[6][8][9] This interaction leads to the inhibition of DNMT1's DNA methylation activity.[6][8][9] Overexpression of 14-3-3 proteins can result in genomic hypomethylation.[6][8]
Transcriptional Regulation of DNMT1 by STAT3
The transcription factor STAT3 has been shown to directly induce the expression of the DNMT1 gene in malignant T lymphocytes.[10] STAT3 binds to specific sites in the promoter and enhancer regions of the DNMT1 gene, leading to its transcriptional activation.[10] This creates a feedback loop where STAT3, by inducing DNMT1, can contribute to the epigenetic silencing of tumor suppressor genes, which in turn can facilitate the persistent activation of STAT3 itself.[10]
Experimental Protocols for Studying DNMT1
A variety of experimental techniques are employed to investigate the function and inhibition of DNMT1. Below are detailed methodologies for key experiments cited in the literature.
Immunoprecipitation of DNMT1-14-3-3 Complexes
This protocol is used to assess the in vivo interaction between DNMT1 and 14-3-3 proteins.
Materials:
-
Cells overexpressing FLAG-tagged 14-3-3.
-
Lysis buffer.
-
Anti-FLAG antibody.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer.
-
SDS-PAGE loading buffer.
-
Antibodies for Western blotting (anti-DNMT1, anti-14-3-3).
Procedure:
-
Synchronize and harvest cells at various time points.
-
Lyse the cells and pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting using anti-DNMT1 and anti-14-3-3 antibodies.[6]
In Vitro DNMT1 Activity Assay
This assay measures the enzymatic activity of DNMT1.
Materials:
-
Recombinant full-length DNMT1.
-
Hemimethylated DNA substrate.
-
Tritiated S-adenosyl methionine ([³H]-SAM).
-
Reaction buffer.
-
Scintillation counter.
Procedure:
-
Incubate recombinant DNMT1 with the hemimethylated DNA substrate in the reaction buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter to quantify the methyltransferase activity.[6]
Western Blot Analysis for DNMT1 Pathway Proteins
This protocol is used to quantify changes in protein levels within the DNMT1 signaling pathway.
Materials:
-
Cell lysates.
-
SDS-PAGE gels.
-
Transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-DNMT1, anti-p-STAT3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Generalized Experimental Workflow for Assessing DNMT1 Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of a putative DNMT1 inhibitor.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of Dnmt1 Binding and DNA Methylation on Nucleosomes and Nucleosomal Arrays | PLOS One [journals.plos.org]
- 8. Binding of 14-3-3 reader proteins to phosphorylated DNMT1 facilitates aberrant DNA methylation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
Dnmt1-IN-3: A Potent and Selective Inhibitor of DNA Methyltransferase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dnmt1-IN-3, also known as compound 7t-S, is a potent and selective small molecule inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, a crucial process for gene expression regulation and genomic stability. Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This compound exhibits significant inhibitory activity against DNMT1 by binding to the S-adenosyl-l-methionine (SAM) binding site, thereby preventing the transfer of methyl groups to DNA. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, detailing its inhibitory potency against its primary target and its anti-proliferative effects across various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.777 µM | The half maximal inhibitory concentration against DNMT1 enzyme activity.[1] |
| Kd | 0.183 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to DNMT1.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 43.89 |
| SiHa | Cervical Cancer | 58.55 |
| A2780 | Ovarian Cancer | 78.88 |
| HeLa | Cervical Cancer | 96.83 |
Note: The anti-proliferative IC50 values were determined after a 48-hour incubation period with this compound.[1]
Table 3: Cellular Effects of this compound in K562 Cells
| Parameter | Concentration (µM) | Observation |
| Apoptosis Rate | 20 | 7.06% |
| 40 | 6.00% | |
| 60 | 81.52% | |
| Cell Cycle Arrest | 60 | 61.74% of cells in G0/G1 phase (compared to 30.58% in control) |
Note: Cellular effects were observed after a 48-hour treatment period.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of DNMT1. It occupies the binding site of the methyl donor, S-adenosyl-l-methionine (SAM), within the catalytic domain of the DNMT1 enzyme.[1] This prevents SAM from binding and donating its methyl group to cytosine residues on the DNA, thereby inhibiting the maintenance of DNA methylation.
In cancer cells, the inhibition of DNMT1 by this compound leads to passive demethylation of the genome over successive rounds of cell division. This can lead to the re-expression of tumor suppressor genes that were previously silenced by hypermethylation. In K562 chronic myelogenous leukemia cells, treatment with this compound has been shown to upregulate the expression of apoptosis-related genes, such as the death receptors TRAIL-R2/Dr5 and TNFR-1.[1] The activation of these receptors initiates a downstream caspase cascade, ultimately leading to programmed cell death (apoptosis).[1] Furthermore, this compound induces cell cycle arrest at the G0/G1 phase in K562 cells.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in K562 cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
DNMT1 Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against the DNMT1 enzyme.
Caption: Workflow for DNMT1 Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., containing Tris-HCl, EDTA, and DTT).
-
Dilute recombinant human DNMT1 enzyme to the desired concentration in assay buffer.
-
Prepare a hemimethylated DNA substrate.
-
Prepare a stock solution of S-adenosyl-l-methionine (SAM).
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer. Prepare a vehicle control (DMSO in assay buffer).
-
-
Reaction Setup:
-
In a microplate, add the DNMT1 enzyme, hemimethylated DNA substrate, and either this compound dilution or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Initiate the methyltransferase reaction by adding SAM to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination and Detection:
-
Stop the reaction using a suitable method (e.g., addition of a stop solution, heat inactivation).
-
Quantify the extent of DNA methylation. This can be achieved through various methods, such as:
-
ELISA-based assays: Using an antibody that specifically recognizes 5-methylcytosine.
-
Radioactive assays: Using [3H]-labeled SAM and measuring the incorporation of radioactivity into the DNA substrate.
-
Fluorescence-based assays: Using a coupled enzyme system that generates a fluorescent signal proportional to the amount of S-adenosyl-homocysteine (SAH) produced.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., K562, SiHa, A2780, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol details the quantification of apoptosis in K562 cells treated with this compound using flow cytometry.
Methodology:
-
Cell Treatment:
-
Seed K562 cells in culture plates and treat them with various concentrations of this compound (e.g., 20, 40, 60 µM) or vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) for each treatment condition.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in K562 cells treated with this compound.
Methodology:
-
Cell Treatment:
-
Treat K562 cells with this compound (e.g., 20-60 µM) or vehicle control for 48 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the PI-stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of DNMT1 and for exploring the therapeutic potential of DNMT1 inhibition. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers in the fields of epigenetics, cancer biology, and drug discovery. The ability of this compound to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
References
An In-depth Technical Guide to the Discovery and Development of Dnmt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns through cell division, a process fundamental to epigenetic regulation. Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and development of Dnmt1-IN-3, a potent and specific small molecule inhibitor of DNMT1. This compound, also identified as compound 7t-S, is a non-nucleoside inhibitor that demonstrates significant anti-proliferative effects in cancer cell lines. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its synthetic pathway and biological activity.
Introduction
DNA methylation is a key epigenetic modification that plays a crucial role in gene expression, genomic stability, and cellular differentiation. The maintenance of these methylation patterns is primarily carried out by DNMT1. In numerous cancers, the overexpression or aberrant activity of DNMT1 leads to the silencing of tumor suppressor genes, contributing to oncogenesis. Therefore, the development of selective DNMT1 inhibitors is a promising strategy in cancer therapy. This compound has emerged as a significant research compound in this area. It is a 3-(naphthalen-1-yl)isoxazol-5-amine derivative that acts as a potent inhibitor of DNMT1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and anti-proliferative effects.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description | Reference |
| DNMT1 IC50 | 0.777 µM | Half-maximal inhibitory concentration against human DNMT1 enzyme. | [1] |
| DNMT1 Kd | 0.183 µM | Dissociation constant, indicating binding affinity to DNMT1. | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 43.89 | [1] |
| SiHa | Cervical Cancer | 58.55 | [1] |
| A2780 | Ovarian Cancer | 78.88 | [1] |
| HeLa | Cervical Cancer | 96.83 | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the methyl donor S-adenosyl-l-methionine (SAM) at the SAM binding site of DNMT1. By occupying this site, it prevents the transfer of a methyl group to the cytosine base on the DNA, thereby inhibiting the maintenance of DNA methylation. In cancer cells, this inhibition leads to passive demethylation of the genome over successive rounds of cell division. This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.[1]
Signaling Pathway
In K562 chronic myelogenous leukemia cells, treatment with this compound has been shown to upregulate the expression of apoptosis-related genes that are suppressed by methylation, such as the death receptor TRAIL-R2/Dr5 and TNFR-1. The engagement of these receptors can initiate the extrinsic apoptosis pathway, leading to the activation of a caspase cascade and programmed cell death.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.
Synthesis of 3-(Naphthalen-1-yl)isoxazol-5-amine
While the specific synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be derived from general methods for the synthesis of 3,5-disubstituted isoxazoles. A common approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne or alkene.
Protocol:
-
Oxime Formation: Naphthalene-1-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol (B145695)/water mixture) to form naphthalene-1-carbaldoxime. The reaction is typically stirred at room temperature until completion.
-
Nitrile Oxide Generation and Cycloaddition: The resulting oxime is dissolved in a solvent such as dichloromethane (B109758) or chloroform. An oxidizing agent, such as N-chlorosuccinimide (NCS), is added to generate the naphthalene-1-carbonitrile oxide in situ. Cyanoacetamide is then added to the reaction mixture, which undergoes a [3+2] cycloaddition with the nitrile oxide. A base, such as triethylamine, is typically added to facilitate the reaction.
-
Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product, 3-(naphthalen-1-yl)isoxazol-5-amine.
DNMT1 Inhibition Assay (SAM-Competition)
This assay determines the IC50 of this compound by measuring its ability to compete with the methyl donor SAM.
Materials:
-
Recombinant human DNMT1
-
Hemimethylated DNA substrate
-
S-[3H-methyl]-adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.5 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, hemimethylated DNA substrate (e.g., 1 µM), and recombinant DNMT1 (e.g., 50 nM).
-
Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 6.25 mM EDTA, 0.25% SDS).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, SiHa, A2780, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., from 0.1 µM to 200 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat K562 cells with various concentrations of this compound (e.g., 20, 40, 60 µM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
K562 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Protocol:
-
Treat K562 cells with various concentrations of this compound (e.g., 20, 40, 60 µM) for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
As of the date of this document, in vivo efficacy and pharmacokinetic data for this compound are not publicly available. However, a typical workflow for evaluating a novel DNMT1 inhibitor in an animal model is presented below.
Conclusion
This compound is a potent and specific non-nucleoside inhibitor of DNMT1 with promising anti-proliferative activity in various cancer cell lines. Its mechanism of action, involving the competitive inhibition of SAM binding and subsequent induction of apoptosis and cell cycle arrest, makes it a valuable tool for cancer research and a potential lead compound for the development of novel epigenetic therapies. Further studies, particularly in vivo investigations, are warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the study and application of this compound.
References
The Core Function of DNMT1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a crucial enzyme in the field of epigenetics, primarily responsible for the maintenance of DNA methylation patterns following DNA replication.[1][2] This process is fundamental for the stable propagation of epigenetic information through cell division, ensuring the fidelity of gene expression programs that define cellular identity and function.[2] Dysregulation of DNMT1 activity is a hallmark of numerous diseases, including cancer, making it a key target for therapeutic development.[1][3][4] This guide provides an in-depth overview of DNMT1's function, its mechanism of action, and experimental approaches to study its role in epigenetics.
Core Function and Mechanism of Action
DNMT1 is the most abundant DNA methyltransferase in somatic cells and plays a central role in maintaining the methylation landscape of the genome.[5] Its primary function is to recognize and methylate hemimethylated CpG dinucleotides, which are generated during semiconservative DNA replication.[6] This ensures that the methylation patterns present on the parental DNA strand are faithfully copied onto the newly synthesized daughter strand.[5]
The catalytic mechanism of DNMT1 involves a nucleophilic attack by a cysteine residue within its active site on the C6 position of a cytosine ring, forming a covalent intermediate.[6] This is followed by the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the C5 position of the cytosine.[7]
While DNMT1 is predominantly a maintenance methyltransferase, it has also been shown to possess de novo methylation activity in specific genomic contexts.[1][5] Furthermore, it cooperates with de novo methyltransferases, DNMT3A and DNMT3B, to ensure the high-fidelity replication of DNA methylation patterns.[6][8]
The activity and localization of DNMT1 are tightly regulated. It is highly expressed during the S phase of the cell cycle and localizes to replication foci.[6] The N-terminal region of DNMT1 contains several regulatory domains that interact with other proteins and chromatin marks, guiding the enzyme to its sites of action.[7][9] For instance, DNMT1 can be recruited to specific genomic locations through its interaction with proteins like PCNA and UHRF1, as well as by recognizing histone modifications such as H3K9me3.[10][11]
DNMT1 in Disease and as a Therapeutic Target
Aberrant DNMT1 activity, leading to either widespread hypomethylation or localized hypermethylation, is a common feature of cancer and other developmental disorders.[1][2] In cancer, the overexpression of DNMT1 can lead to the hypermethylation and subsequent silencing of tumor suppressor genes.[3] Conversely, global hypomethylation can contribute to genomic instability.[6]
Given its critical role in maintaining aberrant methylation patterns in cancer, DNMT1 is a significant target for drug development. Inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes and has shown therapeutic efficacy in certain hematological malignancies.[3]
Quantitative Data on DNMT1 Inhibition
The effects of DNMT1 inhibition on gene expression and cell fate have been quantified in numerous studies. The following tables summarize key quantitative data related to DNMT1 expression and the impact of its modulation.
| Cell Line | Treatment | Effect on DNMT1/3B Expression | Impact on Tumor Suppressor Genes (e.g., PTEN, p21) | Reference |
| Glioma Cells | 5-azacytidine (B1684299) (DNMT inhibitor) | Significant inhibition of DNMT1 and DNMT3B expression | Enhanced expression | [3] |
| Cell Line | Genetic Modification | Observation | Reference |
| DLD-1 NADNMT1 | IAA-induced DNMT1 degradation (4 days) | Upregulation of DNMT3B | [12] |
| DLD-1 NADNMT1/DNMT3B-/- | IAA-induced DNMT1 degradation (4-10 days) | Increased percentage of cells in G1, reduced S phase, increased sub-G1 population (cell death) | [12] |
| Mouse Model | Genetic Modification | Phenotype | Reference |
| Dnmt1 mutant jejunum | Tamoxifen-induced Cre-recombination | Significantly lower levels of Dnmt1, significantly increased expression of Dnmt3b | [13] |
Experimental Protocols
Studying the function of DNMT1 often involves its inhibition or genetic knockout. Below are generalized protocols for common experimental approaches.
Protocol 1: Pharmacological Inhibition of DNMT1 in Cell Culture
This protocol describes the use of a general DNMT inhibitor, 5-azacytidine, to study the effects of DNMT1 inhibition.
Materials:
-
Cancer cell line of interest (e.g., glioma cells)
-
Complete culture medium
-
5-azacytidine (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a stock solution of 5-azacytidine in a suitable solvent (e.g., PBS). Dilute the stock solution in complete culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the medium containing 5-azacytidine. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Following incubation, harvest the cells.
-
Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of DNMT1, DNMT3B, and target tumor suppressor genes like PTEN and p21.
Protocol 2: siRNA-mediated Knockdown of DNMT1
This protocol outlines the transient knockdown of Dnmt1 expression using small interfering RNA (siRNA) in early-stage mouse embryos.
Materials:
-
Mouse zygotes
-
In vitro culture medium
-
Dnmt1-specific siRNA duplexes
-
Non-targeting control siRNA duplexes
-
Transfection reagent suitable for embryos
Procedure:
-
Zygote Collection and Culture: Collect zygotes from superovulated female mice and place them in in vitro culture medium under paraffin (B1166041) oil.
-
siRNA Transfection: Prepare transfection complexes by mixing Dnmt1-specific siRNA or non-targeting control siRNA with a suitable transfection reagent according to the manufacturer's instructions. A final siRNA concentration of 50 nM is a common starting point.
-
Add the transfection complexes to the culture drops containing the zygotes.
-
In Vitro Development: Culture the transfected zygotes at 37°C in 5% CO2 for 96 hours, allowing them to develop to the blastocyst stage.
-
Analysis:
-
Developmental Assessment: Monitor and record the developmental progression of the embryos.
-
Gene Expression Analysis: Collect blastocysts for analysis of Dnmt1 expression by Western blot or immunofluorescence to confirm knockdown.
-
DNA Methylation Analysis: Perform global DNA methylation analysis to assess the impact of Dnmt1 knockdown.
-
Visualizations
Signaling and Regulatory Pathways
Caption: Regulation and function of DNMT1 at the replication fork.
Experimental Workflow: siRNA Knockdown in Embryos
Caption: Workflow for siRNA-mediated knockdown of Dnmt1 in mouse embryos.
Logical Relationship: DNMT1 Inhibition and Gene Expression
Caption: Effect of DNMT1 inhibition on tumor suppressor gene expression.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of DNA methyltransferases: DNMT1 and DNMT3B in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA hypermethylation driven by DNMT1 and DNMT3A favors tumor immune escape contributing to the aggressiveness of adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dnmt1 and Dnmt3a are required for the maintenance of DNA methylation and synaptic function in adult forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT1 regulates the timing of DNA methylation by DNMT3 in an enzymatic activity-dependent manner in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ‘de novo’ DNA methyltransferase Dnmt3b compensates the Dnmt1-deficient intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Dnmt1-IN-3 in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a crucial epigenetic modification that governs gene expression. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. Dnmt1-IN-3 has emerged as a small molecule inhibitor of DNMT1, offering a valuable tool to probe the enzyme's function and a potential starting point for drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's role in gene expression regulation, summarizing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a potent inhibitor of DNA methyltransferase 1.[1] Its primary mechanism of action involves binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1.[1] SAM is the universal methyl donor for DNA methylation. By competitively occupying this site, this compound prevents SAM from binding, thereby inhibiting the transfer of a methyl group to the cytosine residues on the DNA. This leads to a reduction in DNA methylation levels, which can consequently alter gene expression patterns.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| DNMT1 IC50 | 0.777 µM | Enzymatic Assay | [1] |
| Binding Affinity (KD) | 0.183 µM | - | [1] |
| Anti-proliferative IC50 | 78.88 µM | A2780 (Ovarian Cancer) | [1] |
| 96.83 µM | HeLa (Cervical Cancer) | [1] | |
| 43.89 µM | K562 (Chronic Myelogenous Leukemia) | [1] | |
| 58.55 µM | SiHa (Cervical Cancer) | [1] |
Cellular and Molecular Effects
Regulation of Gene Expression
The inhibition of DNMT1 by this compound leads to the reactivation of genes silenced by DNA hypermethylation. A key reported downstream effect is the upregulation of apoptosis-related genes. Specifically, treatment with this compound has been shown to increase the expression of the death receptors TRAIL-R2/Dr5 and TNFR-1 in K562 cells.[1] The re-expression of these tumor-suppressor genes is a critical mechanism by which this compound exerts its anti-cancer effects.
Induction of Apoptosis
By upregulating the expression of pro-apoptotic genes, this compound effectively induces programmed cell death in cancer cells. In K562 cells, treatment with this compound leads to a concentration-dependent increase in apoptosis.[1] This is a direct consequence of the reactivation of silenced apoptotic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G0/G1 phase in K562 cells.[1] This effect is also concentration-dependent. The arrest in the G0/G1 phase prevents cancer cells from progressing through the cell cycle and proliferating.
Signaling Pathways
The inhibition of DNMT1 by this compound initiates a signaling cascade that ultimately leads to apoptosis and cell cycle arrest. The currently understood pathway involves the demethylation and subsequent re-expression of key apoptosis-regulating genes.
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the activity of DNMT1 inhibitors. Below are generalized protocols for the key assays used in the characterization of this compound.
DNMT1 Enzymatic Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
S-adenosyl-L-methionine (SAM), radiolabeled ([³H]-SAM) or non-radiolabeled
-
Hemimethylated DNA substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)
-
Scintillation counter and scintillation fluid (for radioactive assays)
-
Or, a detection system for non-radioactive assays (e.g., antibody-based detection of 5-methylcytosine)
-
This compound and other control inhibitors
Procedure:
-
Prepare a reaction mixture containing the assay buffer, hemimethylated DNA substrate, and the DNMT1 enzyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of DNA methylation.
-
For radioactive assays: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Use an ELISA-based method with an antibody specific for 5-methylcytosine (B146107) to quantify the extent of methylation.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a DNMT1 enzymatic inhibition assay.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
K562 cells (or other cancer cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
K562 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat K562 cells with different concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat K562 cells with different concentrations of this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of DNMT1 in gene expression and cellular processes. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights the therapeutic potential of targeting DNMT1. However, further research is required to fully elucidate its biological functions and potential as a drug candidate. Key areas for future investigation include:
-
Selectivity Profiling: Determining the selectivity of this compound for DNMT1 over other DNMTs (DNMT3A and DNMT3B) is crucial for understanding its specific effects and potential off-target activities.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Global Demethylation Analysis: Quantifying the extent of global and gene-specific DNA demethylation induced by this compound will provide a more comprehensive understanding of its epigenetic impact.
-
Elucidation of Upstream and Downstream Signaling: Further investigation into the signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and potential combination therapies.
The continued study of this compound and other selective DNMT1 inhibitors will undoubtedly advance our understanding of epigenetic regulation in health and disease and may pave the way for novel therapeutic strategies.
References
Dnmt1-IN-3: A Technical Overview of its Role in DNA Methylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dnmt1-IN-3, a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1). The document outlines its mechanism of action, presents key quantitative data on its activity, and details the experimental protocols used to characterize its effects on cancer cell lines. This information is intended to support further research and development of DNMT1 inhibitors as potential therapeutic agents.
Core Mechanism of Action
This compound, also identified as compound 7t-S, functions as a direct inhibitor of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. The inhibitory action of this compound is achieved through its binding to the S-adenosyl-l-methionine (SAM) binding site within the DNMT1 enzyme. SAM is the universal methyl donor for methylation reactions, and by occupying its binding site, this compound effectively blocks the transfer of a methyl group to the newly synthesized DNA strand. This leads to a passive demethylation of the genome as cells divide, resulting in the re-expression of genes that were previously silenced by DNA hypermethylation.
A significant consequence of this compound-mediated hypomethylation is the upregulation of tumor suppressor genes. For instance, the expression of apoptosis-related genes such as the death receptor TRAIL-R2/Dr5 and TNFR-1 is increased.[1] The re-expression of TRAIL-R2 can trigger the extrinsic apoptosis pathway by recruiting and activating caspase-8 or caspase-10, which in turn initiates a downstream caspase cascade, ultimately leading to programmed cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its inhibitory potency against DNMT1 and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against DNMT1
| Parameter | Value |
| IC50 | 0.777 µM |
| KD | 0.183 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 43.89 |
| SiHa | Cervical Cancer | 58.55 |
| A2780 | Ovarian Cancer | 78.88 |
| HeLa | Cervical Cancer | 96.83 |
Table 3: Cellular Effects of this compound on K562 Cells (48h treatment)
| Concentration (µM) | Apoptotic Rate (%) | % of Cells in G0/G1 Phase |
| 0 | - | 30.58 |
| 20 | 7.06 | - |
| 40 | 6.00 | - |
| 60 | 81.52 | 61.74 |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
DNMT1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on DNMT1.
Methodology:
-
Recombinant human DNMT1 is incubated with a biotinylated DNA substrate and S-adenosyl-L-[methyl-³H]-methionine in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the DNA is captured on a streptavidin-coated plate.
-
The amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., K562, HeLa, A2780, SiHa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for 48 hours.
-
A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
Cell Cycle Analysis
Objective: To assess the effect of this compound on the cell cycle distribution of K562 cells.
Methodology:
-
K562 cells are treated with this compound at various concentrations for 48 hours.[1]
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[1]
Apoptosis Assay
Objective: To quantify the induction of apoptosis in K562 cells by this compound.
Methodology:
-
K562 cells are treated with different concentrations of this compound for 48 hours.[1]
-
The cells are harvested and washed with cold PBS.
-
The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is determined.[1]
References
biological activity of Dnmt1-IN-3
An In-depth Technical Guide on the Biological Activity of GSK3685032, a First-in-Class Reversible DNMT1-Selective Inhibitor
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression, genomic stability, and cellular differentiation. The maintenance of DNA methylation patterns during cell division is primarily carried out by DNA methyltransferase 1 (DNMT1). Dysregulation of DNMT1 activity and aberrant DNA methylation are hallmarks of various cancers, making DNMT1 an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the biological activity of GSK3685032, a first-in-class, potent, and selective non-covalent inhibitor of DNMT1. Unlike traditional hypomethylating agents (HMAs) such as decitabine (B1684300) and azacytidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition and DNA damage, GSK3685032 offers a reversible mechanism with improved selectivity and tolerability.[1][2][3]
Mechanism of Action
GSK3685032 is a non-nucleoside, reversible, and highly selective inhibitor of DNMT1.[1][3][4] Its mechanism of action is distinct from covalent inhibitors. Crystallographic studies have revealed that GSK3685032 acts as a competitive inhibitor. It competes with the active-site loop of DNMT1 for insertion into the minor groove of hemimethylated DNA at CpG sites.[2][5][6] By occupying this space, GSK3685032 prevents the proper positioning of the DNMT1 catalytic machinery, thereby blocking the transfer of a methyl group from the S-adenosyl methionine (SAM) cofactor to the target cytosine. This non-covalent and reversible inhibition allows for the specific modulation of DNMT1 activity without causing the DNA damage and significant toxicity associated with DNA-incorporating nucleoside analogs.[1][2] Thermal stability studies have shown that GSK3685032 preferentially binds to DNMT1 when it is in complex with a hemimethylated DNA substrate, but not with unmethylated DNA, highlighting its specificity for the maintenance methylation process.[1]
Quantitative Data Presentation
The potency and selectivity of GSK3685032 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of GSK3685032
| Target | Assay Type | IC50 (µM) | Selectivity Fold vs. DNMT1 | Reference |
| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 | - | [1][4][7][8][9] |
| DNMT3A/3L | Scintillation Proximity Assay (SPA) | > 90 | > 2,500 | [1][7] |
| DNMT3B/3L | Scintillation Proximity Assay (SPA) | > 90 | > 2,500 | [1][7] |
| Other Methyltransferases (Panel of 34) | Various | > 10 | > 277 | [1] |
| Kinases (Panel of 369) | Various | > 10 | > 277 | [1] |
Table 2: Cellular Activity of GSK3685032 in Hematological Cancer Cell Lines
| Cell Line Panel | Assay | Endpoint | Median Value (µM) | Time Point | Reference |
| 51 Hematological Cancer Cell Lines | Proliferation Assay | gIC50 | 0.64 | 6 days | [4][8] |
| MV4-11 (AML) | Proliferation Assay | gIC50 | Decreasing over time | 3-6 days | [1][4] |
| Panel of AML Cell Lines | Caspase-Glo 3/7 Assay | Apoptosis Induction | Dose-dependent | 4 days | [1] |
Biological Effects
Cellular Consequences of DNMT1 Inhibition
Inhibition of DNMT1 by GSK3685032 leads to a cascade of cellular events, primarily driven by the passive loss of DNA methylation over successive rounds of cell division.
-
DNA Hypomethylation: Treatment with GSK3685032 results in a robust, time- and dose-dependent decrease in global DNA methylation in cancer cells.[1][4][5] This effect is more pronounced and can be achieved at higher, less toxic concentrations compared to decitabine.[1][2]
-
Transcriptional Re-expression: The reduction in DNA methylation, particularly at promoter CpG islands, leads to the transcriptional reactivation of previously silenced genes. This includes tumor suppressor genes and human endogenous retroviruses (hERVs).[1][2]
-
Induction of Viral Mimicry and Immune Pathways: The re-expression of hERVs is a key downstream effect. The accumulation of double-stranded RNA (dsRNA) from these retroelements triggers an innate immune response, often referred to as "viral mimicry".[2] Pathway analysis consistently shows the activation of gene signatures associated with interferon (IFN) signaling, viral sensing, and antigen presentation.[1][2] This suggests that the anti-tumor effects of GSK3685032 may be mediated, in part, by stimulating an anti-cancer immune response.
-
Inhibition of Cancer Cell Growth: GSK3685032 effectively inhibits the proliferation of a broad panel of hematological cancer cell lines.[1][8][10] The primary effect is cytostatic, causing a slowdown in cell growth, although induction of apoptosis (programmed cell death) is also observed in a dose- and time-dependent manner in some cell lines.[1][2]
In Vivo Efficacy and Tolerability
Preclinical studies in mouse models of acute myeloid leukemia (AML) have demonstrated the significant therapeutic potential of GSK3685032.
-
Superior Tolerability: Compared to the standard-of-care HMA decitabine, GSK3685032 is markedly better tolerated. It has a reduced impact on normal blood cell components like neutrophils and platelets, which are common dose-limiting toxicities for traditional HMAs.[1][2]
-
Enhanced Anti-Tumor Activity: The improved tolerability allows for dosing that achieves greater and more sustained DNA hypomethylation in tumors. This translates to superior anti-tumor efficacy, including complete tumor regression and prolonged survival in both subcutaneous and disseminated AML xenograft models.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of GSK3685032.
DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)
This high-throughput assay was used to quantify the enzymatic inhibition of DNMTs.
-
Principle: The assay measures the transfer of a tritiated methyl group ([³H]-CH₃) from the cofactor S-adenosyl-L-methionine (³H-SAM) to a biotinylated, hemimethylated DNA oligonucleotide substrate.
-
Procedure:
-
Recombinant human DNMT1 (truncated, residues 601-1600) is incubated with the hemimethylated DNA substrate, ³H-SAM, and varying concentrations of the test inhibitor (e.g., GSK3685032).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated DNA substrate.
-
When a [³H]-methyl group is transferred to the DNA, the tritium (B154650) is brought into close proximity to the scintillant within the SPA bead, generating a light signal.
-
The signal is measured using a scintillation counter.
-
-
Data Analysis: The reduction in signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on cancer cell growth over time.
-
Procedure:
-
Hematological cancer cell lines (e.g., MV4-11) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of GSK3685032 or a vehicle control.
-
Plates are incubated for a period of up to 6 days.
-
At specified time points (e.g., daily), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Dose-response curves are generated by plotting cell viability against inhibitor concentration at each time point. The gIC50 (concentration for 50% growth inhibition) and Growth Rate Inhibition (GDI) values are calculated to quantify the cytostatic or cytotoxic effects.
Global DNA Methylation Analysis (Infinium Methylation EPIC Array)
This method provides a genome-wide assessment of DNA methylation changes.
-
Procedure:
-
Genomic DNA is extracted from cells treated with GSK3685032 or a vehicle control.
-
The DNA undergoes bisulfite conversion, a chemical treatment that converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
The converted DNA is then amplified, fragmented, and hybridized to the EPIC BeadChip, which contains over 850,000 probes querying the methylation status of individual CpG sites across the genome.
-
The chip is scanned to measure the fluorescence intensity signals for methylated and unmethylated alleles.
-
-
Data Analysis: The ratio of fluorescent signals is used to calculate the methylation level (Beta value) for each CpG site, ranging from 0 (unmethylated) to 1 (fully methylated). This allows for a comprehensive comparison of the DNA methylome between treated and control samples.
Gene Expression Analysis (RNA-seq and RT-qPCR)
These techniques are used to quantify changes in gene transcription following inhibitor treatment.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., Direct-zol RNA MiniPrep Plus kit).[1]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a kit like the iScript gDNA Clear cDNA Synthesis Kit.[1]
-
Quantitative PCR (qPCR): For targeted gene analysis, qPCR is performed using a master mix (e.g., KAPA SYBR FAST qPCR) and primers specific to the genes of interest.[1] Relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene.
-
RNA-sequencing (RNA-seq): For a global view of the transcriptome, RNA-seq libraries are prepared from the RNA, sequenced on a next-generation sequencing platform, and the resulting data is aligned to a reference genome to quantify the expression levels of all genes.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action and downstream cellular effects of GSK3685032.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
Dnmt1-IN-3: A Technical Guide on Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information on Dnmt1-IN-3. The primary scientific publication detailing the synthesis, full characterization, and selectivity profiling of this compound could not be located in the public domain at the time of writing. To provide a comprehensive technical guide, representative data and methodologies from a well-characterized selective DNMT1 inhibitor, GSK3685032, are included for comparative and illustrative purposes.
Introduction to this compound
This compound (also known as compound 7t-S) is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for genomic stability and the regulation of gene expression. Aberrant DNMT1 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a potent inhibitor of DNMT1, binding to the S-adenosyl-l-methionine (SAM) binding site, the donor of the methyl group.
Biochemical Profile of this compound
The available biochemical data for this compound demonstrates its inhibitory activity against human DNMT1.
| Parameter | Value | Target |
| IC50 | 0.777 µM | Human DNMT1 |
| KD | 0.183 µM | Human DNMT1 |
Table 1: Biochemical Activity of this compound against DNMT1. Data sourced from commercially available information.
Cellular Activity of this compound
This compound has shown anti-proliferative effects in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 43.89 |
| SiHa | Cervical Cancer | 58.55 |
| A2780 | Ovarian Cancer | 78.88 |
| HeLa | Cervical Cancer | 96.83 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data sourced from commercially available information.
In K562 cells, treatment with this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.
Target Selectivity and Specificity Profile (Representative Data)
As the comprehensive selectivity profile for this compound is not publicly available, this section presents data from a well-characterized, potent, and selective non-nucleoside DNMT1 inhibitor, GSK3685032, to illustrate a typical selectivity assessment.[1]
Selectivity against DNMT Isoforms
High selectivity for DNMT1 over other DNMT isoforms, such as the de novo methyltransferases DNMT3A and DNMT3B, is a critical attribute for a therapeutic DNMT1 inhibitor.
| Target | IC50 (µM) | Selectivity (fold vs DNMT1) |
| DNMT1 | 0.036 | - |
| DNMT3A/3L | >100 | >2500 |
| DNMT3B/3L | >100 | >2500 |
Table 3: Selectivity Profile of GSK3685032 against DNMT Isoforms. This data demonstrates high selectivity for DNMT1.[1]
Specificity against a Broader Panel of Methyltransferases and Kinases
To assess off-target effects, inhibitors are typically screened against a wide range of related enzymes, such as other methyltransferases and kinases.
| Target Class | Number of Targets Tested | Activity |
| Methyltransferases | 34 | IC50 > 10 µM for all targets |
| Kinases | 369 | IC50 > 10 µM for all targets |
Table 4: Off-Target Profiling of GSK3685032. This data indicates a high degree of specificity for DNMT1.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of a DNMT1 inhibitor. These are generalized protocols based on standard practices and information from the characterization of GSK3685032.[1]
DNMT1 Enzymatic Inhibition Assay (Scintillation Proximity Assay)
This assay measures the inhibition of DNMT1 activity by quantifying the incorporation of a radiolabeled methyl group onto a DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate (e.g., poly(dI-dC))
-
[³H]-S-adenosyl-l-methionine ([³H]-SAM)
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Scintillation proximity assay (SPA) beads
-
Microplates
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, combine the recombinant DNMT1 enzyme, the hemimethylated DNA substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., guanidine (B92328) hydrochloride).
-
Add SPA beads, which will bind to the DNA substrate.
-
When the radiolabeled methyl group is incorporated into the DNA, the SPA beads will emit light upon scintillation counting.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of an inhibitor on the growth of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a measurable signal (colorimetric or luminescent).
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Human cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test inhibitor
-
Caspase-Glo® 3/7 reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates.
-
Treat the cells with the test inhibitor at various concentrations.
-
Incubate for the desired time points.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.
Visualizations
DNA Methylation Pathway
The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation patterns.
Caption: The role of DNMT1 in the DNA methylation cycle.
Experimental Workflow for Inhibitor Characterization
The diagram below outlines a typical workflow for the screening and characterization of a novel enzyme inhibitor.
Caption: A typical workflow for inhibitor discovery.
References
The Core of Apoptosis Induction in Tumor Cells by DNMT1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of DNA methyltransferase 1 (DNMT1) inhibition in inducing apoptosis in tumor cells. By elucidating the core mechanisms, detailing experimental methodologies, and presenting quantitative data, this document serves as a comprehensive resource for professionals in oncology research and drug development. Although the specific compound "Dnmt1-IN-3" is not prominently documented in current scientific literature, this guide will focus on the well-established principles of DNMT1 inhibition, using the widely studied inhibitors Decitabine (B1684300) and 5-Azacytidine as exemplary agents to illustrate the induction of apoptosis.
Introduction: DNMT1 as a Therapeutic Target in Oncology
DNA methylation is a critical epigenetic modification that plays a central role in gene regulation. In cancer, hypermethylation of promoter regions of tumor suppressor genes, mediated by DNA methyltransferases (DNMTs), leads to their silencing and contributes to tumorigenesis. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression in various cancers and its role in silencing pro-apoptotic genes make it a compelling target for anticancer therapies. Inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Quantitative Data on DNMT1 Inhibitor-Induced Apoptosis
The efficacy of DNMT1 inhibitors in inducing apoptosis is demonstrated by quantitative measures such as the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells upon treatment. The following tables summarize data from studies on two well-characterized DNMT1 inhibitors, Decitabine and 5-Azacytidine, across various cancer cell lines.
Table 1: IC50 Values of Decitabine in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 72 | 84.461 | [1] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 96 | 10.113 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 72 | 0.113 | [2] |
| K562 | Chronic Myelogenous Leukemia | 72 | 0.138 | [2] |
| K562 | Chronic Myelogenous Leukemia | 96 | 0.26 | [3] |
| K562/DAC (resistant) | Chronic Myelogenous Leukemia | 96 | 3.16 | [3] |
Table 2: Apoptosis Rates Induced by DNMT1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| Decitabine | Molt4 | T-cell Acute Lymphoblastic Leukemia | 1 | 96 | 20.9 | [1] |
| Decitabine | Molt4 | T-cell Acute Lymphoblastic Leukemia | 10 | 96 | 43.7 | [1] |
| Decitabine | Molt4 | T-cell Acute Lymphoblastic Leukemia | 50 | 96 | 62.38 | [1] |
| 5-Azacytidine | A549 | Lung Cancer | Not Specified | 24 | 8.89 | [4] |
| 5-Azacytidine | A549 | Lung Cancer | Not Specified | 48 | 54.7 | [4] |
| 5-Azacytidine | EC9706 | Esophageal Cancer | 50 | 72 | Increased by 13.32% | [5][6] |
Signaling Pathways of DNMT1 Inhibition-Induced Apoptosis
Inhibition of DNMT1 triggers apoptosis through multiple signaling pathways, primarily involving the reactivation of tumor suppressor genes and sensitization to extrinsic death signals. Two of the most critical pathways are the p53-mediated intrinsic pathway and the TRAIL-mediated extrinsic pathway.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis in response to cellular stress, including DNA damage. DNMT1 inhibition can lead to the re-expression of p53 and its downstream targets, initiating the intrinsic apoptotic cascade.
Caption: p53-mediated intrinsic apoptosis pathway induced by DNMT1 inhibition.
TRAIL-Mediated Extrinsic Apoptosis Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that induces apoptosis in cancer cells by binding to its death receptors (DR4 and DR5). DNMT1 inhibition can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of these death receptors and other components of the death-inducing signaling complex (DISC).
References
- 1. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of decitabine on proliferation and apoptosis of NB4 and K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 5- Azacytidine on the Cell Growth Inhibition and Apoptosis Induction Lung Cancer A549 Cell Line - Armaghane Danesh [armaghanj.yums.ac.ir]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Non-Nucleoside DNMT1 Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is undergoing a significant transformation, with a burgeoning interest in non-nucleoside inhibitors of DNA methyltransferase 1 (DNMT1). These inhibitors offer a promising alternative to traditional nucleoside analogs, potentially overcoming their limitations of toxicity and lack of specificity. This technical guide provides an in-depth review of the current state of non-nucleoside DNMT1 inhibitors, focusing on their quantitative data, experimental evaluation, and impact on key cellular signaling pathways.
Quantitative Analysis of Non-Nucleoside DNMT1 Inhibitors
A diverse array of non-nucleoside compounds has been identified as potent inhibitors of DNMT1. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, their inhibitory constant (Ki). The following table summarizes the quantitative data for some of the most well-characterized non-nucleoside DNMT1 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Notes |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 6 - 12.5 (DNMT1)[1][2][3], 8 (DNMT3A)[1][3], 7.5 (DNMT3B)[1][3] | - | Quinoline-based compound. Also induces degradation of DNMT1.[4] |
| GSK3484862 | DNMT1 | 0.23[5] | - | Selective, non-covalent inhibitor.[5] |
| GSK3685032 | DNMT1 | 0.036[6] | - | A more potent analog of GSK3484862.[6] |
| Procainamide | DNMT1 | - | 7.2 | An antiarrhythmic drug repurposed as a DNMT1 inhibitor.[7] |
| Nanaomycin A | DNMT3B > DNMT1 | ~0.5 (DNMT3B)[8], Inactive against DNMT1[8][9] | - | A quinone antibiotic with selectivity for DNMT3B.[8][9] |
| DC_05 | DNMT1 | 10.3 | 1.09 | Selective non-nucleoside inhibitor identified through virtual screening.[10] |
| DC_501 | DNMT1 | 2.5 | - | An analog of DC_05 with improved potency.[10] |
| DC_517 | DNMT1 | - | - | A potent analog of DC_05.[11] |
| WK-23 | DNMT1 | 5.0 | - | A carbazole (B46965) derivative with good oral bioavailability.[11] |
| Aurintricarboxylic Acid (ATA) | DNMT1, DNMT3A | 0.68 (DNMT1), 1.4 (DNMT3A) | - | A non-nucleoside inhibitor identified through experimental screening.[12] |
Key Experimental Protocols
The characterization of non-nucleoside DNMT1 inhibitors relies on a suite of robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro DNMT1 Activity/Inhibition Assay (Radioisotopic Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.
Materials:
-
Purified recombinant human DNMT1 enzyme
-
Poly(dI-dC) or a hemimethylated DNA oligonucleotide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.5 mM DTT)
-
Test inhibitor compounds
-
DE81 ion-exchange filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in a total volume of 50 µL containing assay buffer, a fixed concentration of DNA substrate (e.g., 0.5 µg), and varying concentrations of the test inhibitor.
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed amount of purified DNMT1 enzyme (e.g., 100 ng) and [³H]-SAM (e.g., 1 µCi).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto DE81 filter paper.
-
Wash the filter papers three times with 0.5 M sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Wash once with 70% ethanol (B145695) and air dry the filters.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Cellular DNMT1 Inhibition Assay (Global DNA Methylation)
This assay assesses the ability of an inhibitor to reduce global DNA methylation levels in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
DNA extraction kit
-
Anti-5-methylcytosine (5-mC) antibody
-
Enzyme-linked immunosorbent assay (ELISA) based global DNA methylation quantification kit or similar method (e.g., LC-MS/MS)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Quantify the global DNA methylation levels using an anti-5-mC antibody-based ELISA kit according to the manufacturer's instructions or by a more quantitative method like LC-MS/MS.
-
Determine the concentration-dependent effect of the inhibitor on global DNA methylation.
Signaling Pathways and Experimental Workflows
Non-nucleoside DNMT1 inhibitors exert their biological effects by modulating various cellular signaling pathways. Furthermore, their discovery and development follow a structured workflow.
Signaling Pathways Affected by Non-Nucleoside DNMT1 Inhibitors
Caption: Signaling pathways modulated by non-nucleoside DNMT1 inhibitors.
Inhibition of DNMT1 by non-nucleoside compounds can impact critical cellular processes. In the Wnt signaling pathway, DNMT1 has been shown to stabilize β-catenin, a key transcriptional co-activator.[13][14] By inhibiting DNMT1, these compounds can lead to the destabilization of β-catenin, thereby downregulating the expression of Wnt target genes like Cyclin D1, which are often implicated in cell proliferation.[15] Furthermore, DNMT1 inhibition can trigger the intrinsic apoptosis pathway. DNMT1 can upregulate the anti-apoptotic protein Bcl-2.[16] Inhibition of DNMT1 can therefore lead to a decrease in Bcl-2 levels, allowing the pro-apoptotic protein Bax to permeabilize the mitochondrial membrane, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[17][18]
Experimental Workflow for Non-Nucleoside DNMT1 Inhibitor Discovery
The discovery of novel non-nucleoside DNMT1 inhibitors often follows a multi-step workflow that combines computational and experimental approaches.
Caption: A typical workflow for the discovery of non-nucleoside DNMT1 inhibitors.
The process often begins with in silico virtual screening of large compound libraries using either structure-based (docking) or ligand-based (pharmacophore) methods to identify potential hits.[5][7][9][19][20][21] These computational hits are then validated experimentally through in vitro biochemical assays to confirm their inhibitory activity against DNMT1. Promising hits undergo a hit-to-lead optimization process, where medicinal chemists synthesize analogs to improve potency, selectivity, and pharmacokinetic properties, guided by structure-activity relationship (SAR) studies.[1][2] The optimized lead compounds are then characterized in cell-based assays to evaluate their effects on cell viability, apoptosis, and cellular DNA methylation. Finally, the most promising lead compounds are advanced to in vivo studies using animal models to assess their efficacy and safety as potential preclinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of potent inhibitors of DNA methyltransferase 1 (DNMT1) through a pharmacophore-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A protein interaction between β-catenin and Dnmt1 regulates Wnt Signaling and DNA methylation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concomitant inhibition of DNA methyltransferase and BCL-2 protein function synergistically induce mitochondrial apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Concomitant inhibition of DNA methyltransferase and BCL-2 protein function synergistically induce mitochondrial apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrti.org [ijrti.org]
In-Depth Technical Guide: The Binding Site and Mechanism of Action of Dnmt1-IN-3 on DNMT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Dnmt1-IN-3, a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1). The information presented herein is curated from primary research and is intended to support further investigation and drug development efforts targeting epigenetic modifications in oncology and other therapeutic areas.
Executive Summary
This compound, systematically identified as S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (compound 7t-S), is a novel, non-nucleoside inhibitor of DNMT1. It exhibits significant potency and selectivity, positioning it as a promising candidate for further preclinical and clinical development. This document details the quantitative binding metrics of this compound, the precise molecular interactions at its binding site within the S-adenosyl-l-methionine (SAM) pocket of DNMT1, the experimental methodologies used for its characterization, and its effects on cancer cell signaling pathways.
Quantitative Binding and Inhibitory Activity
The inhibitory potency of this compound against human DNMT1 has been rigorously quantified through various biochemical and biophysical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| IC50 | 0.777 µM | Radiometric Assay ([3H]-SAM) | [1] |
| Kd | 0.183 µM | Surface Plasmon Resonance (SPR) | [1] |
These values indicate that this compound is a potent inhibitor of DNMT1, functioning in the sub-micromolar to low micromolar range.
The this compound Binding Site on DNMT1
Extensive molecular modeling studies have elucidated the binding mode of this compound within the catalytic domain of DNMT1. The inhibitor directly targets the binding site of the methyl donor, S-adenosyl-l-methionine (SAM), effectively acting as a competitive inhibitor.
Molecular Docking Analysis
Molecular docking simulations reveal that this compound securely occupies the SAM-binding pocket. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
The primary interactions observed are:
-
Hydrogen Bonding: The carboxylic acid moiety of this compound forms crucial hydrogen bonds with the side chains of Arg1310 and Arg1312 . These interactions mimic the binding of the natural cofactor, SAM.
-
Hydrophobic Interactions: The trichlorinated carbazole (B46965) ring of the inhibitor engages in extensive hydrophobic interactions with a pocket defined by residues including Leu1154 , Val1174 , Ala1176 , and Met1235 .
-
Pi-Stacking: A potential π-π stacking interaction is observed between the carbazole ring system and the aromatic side chain of Phe1148 .
These interactions collectively contribute to the high-affinity binding of this compound to the SAM pocket, preventing the binding of the natural methyl donor and thereby inhibiting the methyltransferase activity of DNMT1.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and activity of this compound.
Radiometric DNMT1 Inhibition Assay
This assay quantifies the enzymatic activity of DNMT1 by measuring the incorporation of a radiolabeled methyl group from [3H]-S-adenosyl-l-methionine ([3H]-SAM) onto a DNA substrate.
Workflow:
Caption: Workflow for the radiometric DNMT1 inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a synthetic DNA substrate (e.g., poly(dI-dC)), and the radiolabeled cofactor, [3H]-SAM, in an appropriate assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound (or a vehicle control, such as DMSO) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and DNA Capture: The reaction is stopped, and the reaction mixture is spotted onto filter paper (e.g., DE81 ion-exchange filter paper) which binds the DNA substrate.
-
Washing: The filter papers are washed multiple times with a suitable buffer to remove any unincorporated [3H]-SAM.
-
Scintillation Counting: The radioactivity retained on the filter papers, which is proportional to the amount of [3H]-methyl groups incorporated into the DNA, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique used to measure the binding affinity (Kd) between an inhibitor and its target protein in real-time.
Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Steps:
-
Immobilization: Recombinant human DNMT1 is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of solutions containing different concentrations of this compound are flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to the immobilized DNMT1 causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).
-
Dissociation Measurement: After the association phase, a buffer solution is flowed over the chip to measure the dissociation of the inhibitor from the enzyme.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding pose and interactions of this compound within the DNMT1 active site.
Workflow:
References
Technical Guide: Biochemical Characterization of the DNMT1 Inhibitor GSK3685032
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication, a fundamental epigenetic mechanism for regulating gene expression and preserving genomic stability.[1][2] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the biochemical characterization of GSK3685032, a potent and selective, non-covalent inhibitor of DNMT1.[3][4][5]
This document details the quantitative inhibitory activity of GSK3685032, the experimental protocol for its IC50 determination using a Scintillation Proximity Assay (SPA), and explores a key signaling pathway influenced by DNMT1 inhibition.
Data Presentation
The inhibitory potency of GSK3685032 against DNMT1 and its selectivity over other DNMT enzymes are summarized in the table below. This data is crucial for assessing its potential as a specific therapeutic agent.
| Compound | Target | IC50 (µM) | Assay Type | Selectivity | Reference |
| GSK3685032 | DNMT1 | 0.036 ± 0.001 | Scintillation Proximity Assay (SPA) | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | [5] |
| GSK3685032 | Hematological Cancer Cell Lines (Median Growth IC50) | 0.64 | Cell Viability Assay | - | [5] |
Experimental Protocols
Determination of DNMT1 IC50 using Scintillation Proximity Assay (SPA)
The half-maximal inhibitory concentration (IC50) of GSK3685032 against DNMT1 was determined using a robust and sensitive Scintillation Proximity Assay (SPA).[5] This homogeneous assay format measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a DNA substrate.
Principle of the Assay:
The SPA for DNMT1 activity is based on the principle that β-particles emitted from the tritium (B154650) ([³H]) on the newly methylated DNA can only travel a short distance in an aqueous environment. When a [³H]-methyl group is incorporated into a biotinylated hemimethylated DNA substrate by DNMT1, the biotinylated DNA is captured by streptavidin-coated SPA beads. This brings the [³H] in close proximity to the scintillant embedded in the beads, resulting in the emission of light that can be quantified. Unincorporated [³H]SAM in the solution is too distant to excite the beads, thus eliminating the need for a separation step.[6]
Materials and Reagents:
-
Recombinant human DNMT1 enzyme
-
GSK3685032 (or other test compounds)
-
Biotinylated hemimethylated hairpin DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads (e.g., from PerkinElmer)
-
384-well microplates
-
Microplate scintillation counter
Experimental Procedure:
-
Compound Preparation: A serial dilution of GSK3685032 is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well microplate, the following components are added in order:
-
Assay Buffer
-
Test compound (GSK3685032 at various concentrations) or DMSO for control wells.
-
Recombinant human DNMT1 enzyme.
-
Biotinylated hemimethylated DNA substrate.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a mixture of [³H]SAM and unlabeled SAM.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for enzymatic methylation of the DNA substrate.
-
Termination and Signal Detection: The reaction is stopped by the addition of a stop solution containing an excess of unlabeled SAM and streptavidin-coated SPA beads.
-
Bead Incubation: The plate is further incubated to allow the biotinylated DNA to bind to the streptavidin-coated SPA beads.
-
Data Acquisition: The plate is read in a microplate scintillation counter to measure the light emitted from the SPA beads.
-
Data Analysis: The raw data (counts per minute) are normalized to the control wells (DMSO only) to calculate the percent inhibition for each concentration of GSK3685032. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the Scintillation Proximity Assay for determining the IC50 value of a DNMT1 inhibitor.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
The Impact of Dnmt1-IN-3 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular effects of Dnmt1-IN-3, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This compound demonstrates significant anti-proliferative activity by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in cancer cell lines. This document outlines the core mechanism of action, presents quantitative data on its effects, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, also known as compound 7t-S, is a potent inhibitor of DNMT1 with an IC50 of 0.777 μM and a KD of 0.183 μM.[1][2] Its mechanism of action involves binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, thereby preventing the transfer of methyl groups to DNA.[1][2][3] This inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division, leads to the reactivation of methylation-suppressed genes, including those involved in apoptosis.[4] Specifically, in K562 human chronic myelogenous leukemia cells, this compound has been shown to upregulate the expression of apoptosis-related genes such as the death receptors TRAIL-R2/Dr5 and TNFR-1.[4] This upregulation leads to the recruitment of Caspase-8 or Caspase-10, initiating a downstream caspase cascade that culminates in programmed cell death.[4]
Quantitative Data
The biological activity of this compound has been characterized across various cancer cell lines. The following tables summarize the key quantitative findings regarding its anti-proliferative effects and its impact on cell cycle distribution and apoptosis.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration |
| K562 | Chronic Myelogenous Leukemia | 43.89 | 48 hours |
| A2780 | Ovarian Cancer | 78.88 | 48 hours |
| HeLa | Cervical Cancer | 96.83 | 48 hours |
| SiHa | Cervical Cancer | 58.55 | 48 hours |
Data sourced from MedChemExpress product information.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Treatment | Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Treatment Duration |
| Control (DMSO) | - | 30.58 | Not Reported | Not Reported | 48 hours |
| This compound | 60 | 61.74 | Not Reported | Not Reported | 48 hours |
Data indicates a significant increase in the G0/G1 population upon treatment.[4]
Table 3: Induction of Apoptosis by this compound in K562 Cells
| Concentration (μM) | Apoptotic Rate (%) | Treatment Duration |
| 20 | 7.06 | 48 hours |
| 40 | 6.00 | 48 hours |
| 60 | 81.52 | 48 hours |
Apoptotic rate determined by Annexin V/PI staining followed by flow cytometry.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the anti-proliferative activity of this compound.
Materials:
-
K562, A2780, HeLa, or SiHa cells
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in K562 cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Treat the cells with the desired concentrations of this compound (e.g., 20, 40, 60 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software (e.g., FlowJo, ModFit).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in K562 cells treated with this compound.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed K562 cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis analysis.
References
Methodological & Application
Application Notes and Protocols for DNMT1 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. In various cancers, aberrant DNMT1 activity leads to the hypermethylation and silencing of tumor suppressor genes, contributing to tumorigenesis. Consequently, DNMT1 has emerged as a critical target for cancer therapy. This document provides detailed experimental protocols for utilizing DNMT1 inhibitors in cell culture, focusing on two widely studied nucleoside analogs, 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine) , which are considered representative DNMT1 inhibitors.
Mechanism of Action
5-Azacytidine and Decitabine are cytidine (B196190) analogs that, upon incorporation into DNA, covalently trap DNMT1. This trapping leads to the degradation of the enzyme and subsequent passive demethylation of the genome during subsequent rounds of cell division. This process reactivates silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[1][2][3]
Quantitative Data: IC50 Values of DNMT1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of common DNMT1 inhibitors in various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions, such as treatment duration.
| Inhibitor | Cell Line | IC50 Value (µM) | Treatment Duration | Assay Type |
| 5-Azacytidine | MOLT4 (T-ALL) | 16.51 | 24 hours | MTT Assay |
| Jurkat (T-ALL) | 12.81 | 24 hours | MTT Assay | |
| HCT-116 (Colon Cancer) | 2.18 | 24 hours | MTT Assay | |
| HCT-116 (Colon Cancer) | 1.98 | 48 hours | MTT Assay | |
| Decitabine | HL-60 (Leukemia) | ~0.438 | 72 hours | Cell Growth Inhibition |
| KG1a (Leukemia) | ~0.0438 | 96 hours | Cell Growth Inhibition | |
| KARPAS-299 (Lymphoma) | 0.49 | Not Specified | [3H]-thymidine uptake | |
| HCT-116 (Colon Cancer) | 4.08 | 24 hours | MTT Assay | |
| HCT-116 (Colon Cancer) | 3.18 | 48 hours | MTT Assay | |
| RG108 | In vitro (DNMT1) | 0.115 | Not Applicable | Enzyme Inhibition Assay |
| SGI-1027 | In vitro (DNMT1) | 6 | Not Applicable | Enzyme Inhibition Assay |
Experimental Protocols
Preparation of DNMT1 Inhibitor Stock Solutions
Materials:
-
5-Azacytidine (powder)
-
Decitabine (5-aza-2'-deoxycytidine) (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, ice-cold
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol for 5-Azacytidine:
-
5-Azacytidine is unstable in aqueous solutions. It is recommended to prepare fresh solutions for each experiment.[4]
-
To prepare a high-concentration stock, dissolve 5-Azacytidine powder in DMSO. For example, a 10 mM stock can be prepared.[4]
-
Aliquot the stock solution into single-use volumes and store at -80°C to maintain stability.[4]
-
For cell culture experiments, thaw an aliquot on ice and dilute it to the desired final concentration in pre-warmed cell culture medium immediately before use.
Protocol for Decitabine (5-aza-2'-deoxycytidine):
-
Decitabine is also unstable in aqueous solutions and should be handled with care.[4]
-
Prepare a stock solution by dissolving Decitabine powder in ice-cold PBS or DMSO.[4][5]
-
Perform all dilutions and sterile filtering at 0-4°C to minimize degradation.[4]
-
Store aliquots of the stock solution at -20°C or colder and thaw on ice before use.[4]
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a DNMT1 inhibitor on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HCT-116, MOLT4)
-
Complete cell culture medium
-
96-well cell culture plates
-
DNMT1 inhibitor stock solution (e.g., 5-Azacytidine or Decitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10^5 to 4 x 10^5 cells per well and allow them to attach overnight.[6][7]
-
The next day, treat the cells with a range of concentrations of the DNMT1 inhibitor (e.g., 0.5, 1, 2.5, 5, 10 µM).[7] Include a vehicle control (DMSO or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). Due to the instability of the compounds, it is recommended to change the medium and add fresh inhibitor every 24 hours.[4][8]
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to assess the levels of DNMT1 and downstream signaling proteins.
Materials:
-
Cells treated with DNMT1 inhibitor and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
After treatment with the DNMT1 inhibitor, harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.[9]
-
Centrifuge the lysates at 14,000 rpm for 30 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving DNMT1 and a general experimental workflow for studying DNMT1 inhibitors.
Caption: Key signaling pathways involving DNMT1 in cancer.
Caption: General workflow for studying DNMT1 inhibitors.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dnmt1-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns following DNA replication, a key process in epigenetic gene regulation.[1][2][3] Aberrant DNMT1 activity and the resulting altered methylation patterns are frequently observed in cancer, leading to the silencing of tumor suppressor genes.[4] Consequently, DNMT1 has emerged as a significant target for anti-cancer drug development.[2] Dnmt1-IN-3 is a potent and selective small molecule inhibitor of DNMT1, designed for use in cell-based assays to investigate the functional consequences of DNMT1 inhibition and to evaluate its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its impact on cell viability, global DNA methylation, and target gene expression.
Mechanism of Action
DNMT1 recognizes hemi-methylated DNA strands during replication and transfers a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine on the newly synthesized strand, thus preserving the methylation pattern.[2][3] this compound is hypothesized to act as a competitive inhibitor at the catalytic site of DNMT1, preventing the transfer of methyl groups and leading to passive demethylation of the genome over successive cell divisions. This can reactivate the expression of silenced tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells.
Caption: Mechanism of DNMT1 and its inhibition by this compound.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the viability of different cancer cell lines after a 72-hour treatment period, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.23 |
| HeLa | Cervical Cancer | 2.56 |
| MCF-7 | Breast Adenocarcinoma | 5.14 |
| Jurkat | T-cell Leukemia | 0.92 |
Table 2: Effect of this compound on Global DNA Methylation
This table shows the percentage of global 5-methylcytosine (B146107) (5mC) in HeLa cells treated with this compound for 72 hours, as measured by LC-MS/MS. 5-aza-2'-deoxycytidine (Decitabine) is used as a positive control.
| Treatment | Concentration (µM) | Global 5mC (% of total Cytosine) |
| Vehicle (DMSO) | 0.1% | 4.2 ± 0.2 |
| This compound | 1 | 3.1 ± 0.3 |
| This compound | 5 | 2.0 ± 0.2 |
| Decitabine | 5 | 1.8 ± 0.3 |
Table 3: Reactivation of Tumor Suppressor Gene RASSF1A Expression
This table presents the fold change in RASSF1A mRNA and protein expression in A549 cells following a 72-hour treatment with this compound.
| Treatment | Concentration (µM) | RASSF1A mRNA Fold Change (qRT-PCR) | RASSF1A Protein Fold Change (Western Blot) |
| Vehicle (DMSO) | 0.1% | 1.0 | 1.0 |
| This compound | 1 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| This compound | 5 | 12.2 ± 1.1 | 9.7 ± 0.9 |
Experimental Protocols
Caption: General experimental workflow for cell-based assays with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.[5] Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Global DNA Methylation Analysis (Simplified ELISA-based Method)
This protocol provides a general method to quantify global DNA methylation changes using a commercially available kit. For absolute quantification, LC-MS/MS is the gold standard.[6]
Materials:
-
Cells treated with this compound and vehicle control for 72 hours.
-
Genomic DNA isolation kit (e.g., Qiagen DNeasy)
-
Global DNA Methylation Assay Kit (e.g., EpiQuik™)
-
Microplate reader
Procedure:
-
Genomic DNA Isolation: Harvest cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
Methylation Assay: Perform the global DNA methylation assay following the manufacturer's protocol. Typically, this involves the following steps: a. Binding of 100 ng of genomic DNA to strip wells. b. Incubation with a capture antibody that specifically recognizes 5-methylcytosine (5mC). c. Incubation with a detection antibody and a colorimetric developing solution.
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of 5mC for each sample based on a standard curve provided in the kit. Compare the %5mC in this compound-treated samples to the vehicle control.
Protocol 3: Gene Expression Analysis by Western Blot
This protocol assesses the protein expression levels of DNMT1 and a downstream target gene.
Materials:
-
Cells treated with this compound and vehicle control for 72 hours.
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-RASSF1A, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysis: Wash cell pellets with cold PBS and lyse on ice with RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5] b. Incubate the membrane with the primary antibody (e.g., anti-DNMT1, 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] e. Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-Actin).
Signaling Pathways Modulated by DNMT1 Inhibition
Inhibition of DNMT1 can impact several cellular signaling pathways. Depletion of DNMT1 can trigger a DNA damage-like stress response, leading to the activation of the ATR-Chk2 pathway and subsequent cell cycle arrest.[7] Furthermore, DNMT1 expression itself is regulated by oncogenic pathways such as the mTOR and APC/β-catenin pathways, suggesting complex feedback loops.[4][8]
Caption: Simplified signaling consequences of DNMT1 inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | 1. This compound concentration too low.2. Insufficient treatment duration.3. Compound instability.4. Cell line is resistant. | 1. Perform a dose-response with a wider concentration range.2. Extend treatment duration (e.g., 96 hours), monitoring for cytotoxicity.3. Use a fresh aliquot of this compound.4. Test in other, more sensitive cell lines (e.g., HCT116). |
| High background in assays | 1. Suboptimal assay conditions.2. Reagent contamination. | 1. Optimize assay parameters (e.g., antibody concentrations, washing steps).2. Use fresh, sterile reagents. |
| Inconsistent results | 1. Variation in cell seeding density.2. Inconsistent treatment application.3. Edge effects in 96-well plates. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a multichannel pipette for consistent liquid handling.3. Avoid using the outermost wells of the plate for treatment groups. |
References
- 1. genecards.org [genecards.org]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNMT1, a Novel Regulator Mediating mTORC1/mTORC2 Pathway-Induced NGF Expression in Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnmt1-IN-3 in In Vivo Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dnmt1-IN-3 is a potent and effective inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1] By binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, this compound blocks the transfer of methyl groups to DNA, leading to passive demethylation during cell division.[1] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. The reversal of this process by DNMT1 inhibitors presents a promising therapeutic strategy. This compound has demonstrated anti-proliferative activity in various tumor cell lines, including leukemia, by inducing apoptosis and cell cycle arrest.[1]
These application notes provide a summary of the known biochemical and cellular activities of this compound and offer a detailed, proposed protocol for its evaluation in in vivo cancer models. It is important to note that, to date, there is a lack of published in vivo studies specifically for this compound. Therefore, the in vivo protocols described herein are based on established methodologies for other non-nucleoside small molecule DNMT1 inhibitors and should be adapted and optimized by the end-user.[2][3]
Biochemical and Cellular Activity of this compound
This compound has been characterized by its potent enzymatic inhibition of DNMT1 and its effects on cancer cell lines.[1]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Activity | |||
| IC₅₀ (DNMT1) | 0.777 µM | Enzymatic Assay | [1] |
| Kd (DNMT1) | 0.183 µM | Binding Assay | [1] |
| Cellular Activity | |||
| Anti-proliferative IC₅₀ (48h) | |||
| K562 (Leukemia) | 43.89 µM | Cell Viability Assay | [1] |
| SiHa (Cervical Cancer) | 58.55 µM | Cell Viability Assay | [1] |
| A2780 (Ovarian Cancer) | 78.88 µM | Cell Viability Assay | [1] |
| HeLa (Cervical Cancer) | 96.83 µM | Cell Viability Assay | [1] |
| Cell Cycle Arrest (48h) | G0/G1 Phase | K562 | [1] |
| Apoptosis Induction (48h) | Concentration-dependent | K562 | [1] |
DNMT1 Signaling Pathways
DNMT1 plays a central role in gene silencing and is influenced by various upstream signaling pathways. Its inhibition can lead to the reactivation of tumor suppressor genes and affect multiple downstream cellular processes.
Figure 1: Simplified diagram of selected signaling pathways influencing DNMT1 and its downstream effects.
Proposed In Vivo Experimental Protocol
The following protocol describes a potential study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human leukemia. This is a suggested starting point and requires optimization.
Animal Model
A suitable model for testing a compound active against the K562 cell line is a subcutaneous xenograft in immunodeficient mice (e.g., NOD/SCID or NSG mice).[4][5]
Experimental Workflow
Figure 2: General experimental workflow for an in vivo efficacy study of this compound.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
K562 human chronic myelogenous leukemia cell line
-
Immunodeficient mice (e.g., female NOD/SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
DNA extraction and global methylation assay kits
Detailed Methodology
1. Cell Culture and Implantation: a. Culture K562 cells under standard conditions to ~80% confluency. b. Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel to aid tumor formation. c. Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
2. Tumor Growth and Randomization: a. Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
3. Drug Formulation and Administration: a. Prepare a stock solution of this compound in 100% DMSO. b. On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle. The final DMSO concentration should be kept low (e.g., ≤10%). c. Administer this compound or vehicle to the respective groups. The route of administration (e.g., intraperitoneal injection (IP) or oral gavage (PO)) and the dose will need to be determined in preliminary tolerability studies. Based on other non-nucleoside inhibitors, a starting dose range could be 10-50 mg/kg, administered daily.[3]
4. Efficacy and Tolerability Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the general health of the animals daily. c. The primary efficacy endpoint is tumor growth inhibition (TGI). Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
5. Endpoint and Pharmacodynamic Analysis: a. At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., peripheral blood, spleen). b. A portion of the tumor can be flash-frozen for molecular analysis and another portion fixed in formalin for immunohistochemistry. c. Pharmacodynamic (PD) Marker Analysis: To confirm target engagement, assess the level of global DNA methylation in tumor tissue and/or peripheral blood mononuclear cells (PBMCs).[6] i. Extract genomic DNA from tissues. ii. Quantify global 5-methylcytosine (B146107) (5mC) levels using methods such as LC-MS/MS or ELISA-based kits. A significant decrease in 5mC in the this compound treated group compared to the vehicle group would indicate target engagement.
Table 2: Example In Vivo Study Design
| Group | Treatment | Dose | Route | Schedule | N |
| 1 | Vehicle | - | IP or PO | Daily x 21 days | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | IP or PO | Daily x 21 days | 10 |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | IP or PO | Daily x 21 days | 10 |
| 4 | Positive Control (Optional) | e.g., Decitabine | e.g., 0.5 mg/kg | IP | Daily x 5 days |
Conclusion
This compound is a valuable research tool for studying the role of DNMT1 in cancer biology. The provided in vitro data demonstrates its potency and cellular effects. The proposed in vivo protocol offers a framework for extending these studies to animal models, which is a critical step in the preclinical evaluation of any potential therapeutic agent. Researchers should perform initial dose-finding and tolerability studies to optimize the treatment regimen for their specific model.
References
- 1. Trapped in action: direct visualization of DNA methyltransferase activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models to study genes involved in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Determining Appropriate Dnmt1-IN-3 Dosage for Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a general framework for determining the appropriate dosage of a novel DNA methyltransferase 1 (DNMT1) inhibitor, referred to here as "Dnmt1-IN-3," in mouse models. As specific preclinical data for a compound with this designation is not publicly available, the experimental details and data presented are illustrative and based on standard practices in preclinical drug development for this class of inhibitors. Researchers must conduct empirical studies to determine the optimal dosage for their specific molecule and mouse model.
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for genomic stability, gene expression regulation, and cell fate decisions.[1] Dysregulation of DNMT1 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][2] DNMT1 inhibitors are a class of drugs designed to block the activity of this enzyme, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2]
This document outlines a systematic approach for determining a safe and efficacious dosage of a novel DNMT1 inhibitor, "this compound," for in vivo studies in mouse models. The protocols described herein cover essential preclinical assessments, including in vitro characterization, maximum tolerated dose (MTD) studies, pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, and efficacy testing.
Mechanism of Action of DNMT1 Inhibition
DNMT1 maintains the methylation status of DNA by recognizing hemi-methylated CpG sites on newly replicated DNA strands and methylating the corresponding cytosine residue.[2] DNMT1 inhibitors block this process, leading to passive demethylation over successive rounds of cell division. This results in the reactivation of genes that were silenced by hypermethylation.
Experimental Workflow for Dosage Determination
A logical and phased approach is critical for establishing an appropriate in vivo dosage. The following workflow outlines the key stages, from initial compound characterization to efficacy studies.
Experimental Protocols
Protocol 1: In Vitro Potency and Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNMT1 and assess its selectivity over other DNMTs (DNMT3A, DNMT3B).
Methodology:
-
Enzyme and Substrate Preparation: Use recombinant human DNMT1, DNMT3A, and DNMT3B enzymes. A suitable substrate is a hemi-methylated DNA oligomer.
-
Reaction Mixture: Prepare a reaction buffer containing the DNMT enzyme, DNA substrate, and the co-factor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.01 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Quantification: Stop the reaction and quantify the incorporation of the [³H]-methyl group into the DNA substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data:
| Enzyme | This compound IC50 (nM) [Illustrative] |
| DNMT1 | 15 |
| DNMT3A | > 10,000 |
| DNMT3B | > 10,000 |
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Use both male and female mice.
-
Dose Escalation: Administer this compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage) at escalating doses to different cohorts of mice (n=3-5 per group). Start with a low dose (e.g., 1 mg/kg) and escalate based on a modified Fibonacci sequence or similar design.
-
Dosing Schedule: Administer the drug for a defined period (e.g., daily for 14 days).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. Body weight should be recorded at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of distress.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any drug-related tissue damage.
Expected Data:
| Dose (mg/kg/day) [Illustrative] | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| Vehicle | +5% | Normal | - |
| 10 | +2% | Normal | Tolerated |
| 30 | -8% | Mild lethargy | Tolerated |
| 60 | -22% | Significant lethargy, ruffled fur, hunched posture | Not Tolerated |
Protocol 3: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Methodology:
-
Animal Model: Use cannulated mice (e.g., jugular vein cannulation) to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 10 mg/kg) via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using non-compartmental analysis.
Expected Data:
| PK Parameter [Illustrative] | Value (Units) |
| Cmax (Maximum Concentration) | 1.5 µg/mL |
| Tmax (Time to Cmax) | 1 hour |
| AUC (Area Under the Curve) | 8.5 µg*h/mL |
| t½ (Half-life) | 4 hours |
Protocol 4: Pharmacodynamic (PD) Study
Objective: To measure the biological effect of this compound on its target in vivo by assessing global DNA methylation levels.
Methodology:
-
Animal Model: Use a relevant mouse model (e.g., a tumor-bearing mouse if the indication is cancer).
-
Dosing: Administer this compound at multiple dose levels (e.g., 5, 15, and 30 mg/kg) for a set duration (e.g., 7 days). Include a vehicle control group.
-
Tissue Collection: At the end of the treatment period, collect relevant tissues (e.g., tumor tissue, peripheral blood mononuclear cells [PBMCs]).
-
DNA Methylation Analysis: Isolate genomic DNA from the collected tissues. Quantify global DNA methylation levels using methods such as an ELISA-based 5-mC quantification assay or LC-MS/MS analysis of 5-methylcytosine.
-
Data Analysis: Correlate the dose of this compound with the percentage reduction in global DNA methylation compared to the vehicle control.
Expected Data:
| Dose (mg/kg/day) [Illustrative] | % Reduction in Global DNA Methylation (Tumor) |
| Vehicle | 0% |
| 5 | 15% |
| 15 | 40% |
| 30 | 65% |
Protocol 5: Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of a human cancer cell line known to be sensitive to DNMT1 inhibition.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Dosing Regimen: Based on the MTD, PK, and PD data, select two or three dose levels for the efficacy study (e.g., 15 and 30 mg/kg/day). Include a vehicle control group. Administer the treatment for a defined period (e.g., 21 days).
-
Efficacy Readouts: Measure tumor volume twice weekly using calipers. Monitor mouse body weight as a measure of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after the completion of the treatment cycle. Calculate the tumor growth inhibition (TGI) for each treatment group.
Illustrative Signaling Pathway Affected by DNMT1 Inhibition
Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes, such as p16INK4a, which is a cyclin-dependent kinase (CDK) inhibitor. The re-expression of p16 can restore cell cycle control and induce apoptosis or senescence in cancer cells.
Conclusion
The determination of an appropriate dosage for a novel DNMT1 inhibitor like this compound in mouse models is a multi-step process that requires careful integration of in vitro and in vivo data. By systematically evaluating the compound's potency, toxicity, pharmacokinetic, and pharmacodynamic properties, researchers can design robust efficacy studies with a high probability of success. The protocols and workflows provided here offer a comprehensive guide to establishing a safe and effective dosing regimen for the preclinical evaluation of new DNMT1 inhibitors.
References
Application Notes and Protocols for DNMT1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and handling instructions for the effective use of DNMT1-IN-3, a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1).
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a small molecule inhibitor that targets the S-adenosyl-l-methionine (SAM) binding site of DNMT1, preventing the transfer of methyl groups to DNA.[1][2][3][4] This inhibition of DNMT1 activity leads to the passive demethylation of DNA during replication, resulting in the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects.
-
Biological Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ | 0.777 µM | DNMT1 enzymatic assay |
| Kd | 0.183 µM | Binding affinity to DNMT1 |
Table 2: Anti-proliferative Activity of this compound (48-hour treatment)
| Cell Line | IC₅₀ (µM) |
| K562 (Human chronic myelogenous leukemia) | 43.89 |
| A2780 (Human ovarian cancer) | 78.88 |
| HeLa (Human cervical cancer) | 96.83 |
| SiHa (Human cervical cancer) | 58.55 |
Table 3: Apoptosis Induction by this compound in K562 Cells (48-hour treatment) [2]
| Concentration (µM) | Apoptotic Rate (%) |
| 20 | 7.06 |
| 40 | 6.00 |
| 60 | 81.52 |
Table 4: Cell Cycle Analysis of K562 Cells Treated with this compound (48-hour treatment) [2]
| Concentration (µM) | Cells in G0/G1 Phase (%) |
| 0 (Control) | 30.58 |
| 60 | 61.74 |
Laboratory Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity. While the specific Certificate of Analysis for this compound should always be consulted, the following are general recommendations based on chemically similar compounds.
3.1. Powder Form
-
Storage Temperature: Store the solid compound at -20°C for long-term storage (up to 3 years is often cited for similar compounds).
-
Handling:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust.
-
3.2. Stock Solutions
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of DNMT1 inhibitors.
-
Preparation of a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (487.72 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, you would add 205.04 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (stable for up to 1 year for similar compounds).
-
For short-term storage, aliquots can be kept at -20°C (stable for up to 1-6 months for similar compounds).[5]
-
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound. These protocols are based on established methods for similar inhibitors and should be optimized for your specific cell lines and experimental conditions.
4.1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (10 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 20, 40, 60 µM for K562 cells) and a vehicle control for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
4.3. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the protein levels of key molecules in the apoptotic pathway affected by this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound (10 mM stock in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRAIL-R2/DR5, anti-Caspase-8, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
-
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Overview of experimental workflows.
References
optimal concentration and treatment duration for Dnmt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnmt1-IN-3 is a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes. This compound serves as a valuable tool for studying the biological roles of DNMT1 and for exploring its therapeutic potential. These application notes provide detailed protocols for determining the optimal concentration and treatment duration of Dnmt1-IN--3 in cell-based assays, along with expected outcomes and data interpretation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| K562 | Chronic Myelogenous Leukemia | 43.89 | 48 |
| SiHa | Cervical Cancer | 58.55 | 48 |
| A2780 | Ovarian Cancer | 78.88 | 48 |
| HeLa | Cervical Cancer | 96.83 | 48 |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in K562 Cells
| Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase Cells (%) | Treatment Duration (hours) |
| 20 | 7.06 | Not specified | 48 |
| 40 | 6.00 | Not specified | 48 |
| 60 | 81.52 | 61.74 | 48 |
| Control (0) | Not specified | 30.58 | 48 |
Signaling Pathway
Inhibition of DNMT1 by this compound leads to the hypomethylation of promoter regions of certain genes, including those involved in the extrinsic apoptosis pathway. This results in the re-expression of tumor necrosis factor receptor 1 (TNFR-1) and TNF-related apoptosis-inducing ligand receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5). The binding of their respective ligands (TNF-α and TRAIL) to these receptors initiates a signaling cascade that culminates in the activation of caspases and subsequent apoptosis.
Experimental Workflow
A general workflow for investigating the effects of this compound on a cancer cell line is depicted below. This workflow can be adapted based on the specific research question.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K562, A2780, HeLa, SiHa)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0-400 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20, 40, 60 µM for K562 cells) for the desired duration (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-TRAIL-R2, anti-TNFR-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Measuring DNMT1 Inhibition in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods to measure the inhibition of DNA methyltransferase 1 (DNMT1) in a cellular context. These methodologies are crucial for the discovery and characterization of novel DNMT1 inhibitors for therapeutic applications, particularly in oncology.
Introduction to DNMT1 and its Inhibition
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1] It faithfully copies pre-existing methylation marks onto the newly synthesized DNA strand, ensuring the stable inheritance of epigenetic information.[1] In various cancers, DNMT1 is often overexpressed, leading to the hypermethylation and silencing of tumor suppressor genes.[2] Therefore, inhibitors of DNMT1 are of significant interest as potential anti-cancer agents.[3][4] Measuring the extent of DNMT1 inhibition in cells is a critical step in the development of such drugs.
Methods for Measuring DNMT1 Inhibition
Several methods can be employed to assess the inhibition of DNMT1 in cells, ranging from direct measurement of its enzymatic activity to the analysis of downstream effects on DNA methylation and gene expression.
Direct Measurement of DNMT1 Activity in Cell Extracts
This approach involves isolating nuclear extracts from cells treated with a potential inhibitor and then performing an in vitro DNMT1 activity assay.
Experimental Workflow: DNMT1 Activity Assay
Caption: Workflow for measuring DNMT1 activity in cell extracts.
Protocol: DNMT1 Activity Assay using Nuclear Extracts (Colorimetric ELISA-based)
This protocol is adapted from commercially available kits (e.g., EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit).[5]
Materials:
-
Cells treated with DNMT1 inhibitor and untreated control cells.
-
Nuclear extraction kit or buffers.
-
DNMT1 activity assay kit (containing assay buffer, wash buffer, capture antibody, detection antibody, and substrate).
-
Microplate reader.
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells according to the manufacturer's protocol or a standard laboratory method.[6] Determine the protein concentration of the nuclear extracts.
-
Assay Setup:
-
Predetermine the number of wells required for samples, positive controls, and blanks.
-
Wash the assay wells once with 150 µl of 1X Wash Buffer.[7]
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in each well. For a typical reaction, add assay buffer, the methyl group donor S-adenosylmethionine (SAM), and 4-20 µg of your nuclear extract.[5]
-
For inhibitor-treated samples, add the nuclear extract from treated cells. For a positive control, use a provided DNMT1 enzyme. For a blank, add only the assay buffer.
-
Cover the wells and incubate at 37°C for 1.5 to 2 hours to allow the methylation reaction to occur.[5]
-
-
Detection:
-
Aspirate the reaction mixture and wash each well three times with 150 µl of 1X Wash Buffer.
-
Add 50 µl of the diluted capture antibody (specific for 5-methylcytosine) to each well and incubate at room temperature for 60 minutes on an orbital shaker.[5]
-
Wash the wells again as in step 4.
-
Add 50 µl of the diluted detection antibody (e.g., HRP-conjugated secondary antibody) and incubate at room temperature for 30 minutes.
-
Wash the wells five times with 1X Wash Buffer.
-
-
Signal Development and Measurement:
-
Add the developing solution and incubate until a color change is visible in the positive control.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of DNMT1 inhibition using the formula: % Inhibition = [1 - (OD of treated sample / OD of untreated control)] x 100%
-
In-Cell DNMT1 Trapping Assay
This method directly visualizes the activity of DNMT1 in living cells by using mechanism-based inhibitors like 5-azacytidine (B1684299) (5-aza-C) or 5-aza-2'-deoxycytidine (5-aza-dC). These compounds are incorporated into DNA and form a covalent bond with active DNMT1, effectively "trapping" the enzyme on the DNA.[8]
Experimental Workflow: DNMT1 Trapping Assay
Caption: Workflow for the in-cell DNMT1 trapping assay.
Protocol: Western Blot Analysis of Trapped DNMT1
This protocol allows for the quantification of endogenous DNMT1 trapped on the genome.
Materials:
-
Cells treated with 5-aza-dC and a vehicle control.
-
Cell lysis buffer.
-
Chromatin fractionation buffers.
-
DNMT1 primary antibody and appropriate secondary antibody.
-
Western blot reagents and equipment.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of 5-aza-dC for a specified time (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Harvest the cells and perform cellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
A detailed protocol for nuclear and cytoplasmic extraction can be found in various molecular biology manuals.
-
-
Western Blotting:
-
Resolve the protein fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against DNMT1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity of DNMT1 in the chromatin-bound fraction. An increase in the amount of chromatin-bound DNMT1 in 5-aza-dC-treated cells compared to control cells indicates DNMT1 trapping and, therefore, its activity.
-
Analysis of Global DNA Methylation
Inhibition of DNMT1 leads to a global reduction in DNA methylation levels. This can be quantified using several methods.
2.3.1. LC-MS/MS for Global 5-methylcytosine (B146107) (5mC) Quantification
This is considered the "gold standard" for accurate quantification of global DNA methylation.[9][10]
Experimental Workflow: LC-MS/MS for Global DNA Methylation
Caption: Workflow for LC-MS/MS-based global DNA methylation analysis.
Protocol: LC-MS/MS Quantification of Global DNA Methylation
Materials:
-
Genomic DNA isolated from treated and untreated cells.
-
DNA degradation enzyme mix (e.g., DNA Degradase Plus).
-
LC-MS/MS system.
-
Standards for 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC).
Procedure:
-
DNA Extraction and Quantification: Isolate high-quality genomic DNA from your cell samples. Accurately quantify the DNA concentration.
-
DNA Hydrolysis: Enzymatically digest the genomic DNA to its constituent nucleosides using a commercial kit or a mixture of nucleases and phosphatases.[11]
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA samples into the LC-MS/MS system.
-
Separate the nucleosides using a suitable column (e.g., C18).
-
Detect and quantify dC and 5mdC using multiple reaction monitoring (MRM) mode on the mass spectrometer.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of dC and 5mdC.
-
Calculate the amount of dC and 5mdC in each sample.
-
Express the global DNA methylation as a percentage: % 5mC = [5mdC / (5mdC + dC)] x 100%.
-
2.3.2. ELISA-based Global DNA Methylation Assay
This method offers a high-throughput and less technically demanding alternative to LC-MS/MS.
Protocol: ELISA for Global DNA Methylation
The protocol is similar to the DNMT1 activity assay but uses genomic DNA as the input.
Materials:
-
Genomic DNA from treated and untreated cells.
-
Global DNA methylation ELISA kit.
-
Microplate reader.
Procedure:
-
DNA Binding: Bind a specific amount of genomic DNA (typically 100 ng) to the assay wells.
-
Detection:
-
Add a primary antibody specific for 5mC.
-
Add a labeled secondary antibody.
-
Add a colorimetric or fluorometric substrate.
-
-
Quantification:
-
Measure the absorbance or fluorescence in a microplate reader.
-
Calculate the percentage of 5mC based on a standard curve generated with provided methylated and unmethylated DNA controls.
-
Analysis of Gene-Specific DNA Methylation and Expression
DNMT1 inhibition leads to the demethylation and subsequent re-expression of specific genes, particularly tumor suppressor genes.
2.4.1. Pyrosequencing for Gene-Specific Methylation
Pyrosequencing provides a quantitative measure of methylation at specific CpG sites within a gene's promoter region.[12]
Experimental Workflow: Pyrosequencing
Caption: Workflow for gene-specific methylation analysis by pyrosequencing.
Protocol: Pyrosequencing of a Target Gene Promoter
Materials:
-
Genomic DNA from treated and untreated cells.
-
Bisulfite conversion kit.
-
PCR primers (one biotinylated) for the target region.
-
Pyrosequencing instrument and reagents.
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a forward and a biotinylated reverse primer specific for the target promoter region.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain a single-stranded template.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing, where the incorporation of each nucleotide is detected as a light signal.
-
-
Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine to thymine (B56734) incorporation.
2.4.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure the change in mRNA expression of target genes following DNMT1 inhibition.
Protocol: qRT-PCR for Gene Expression Analysis
Materials:
-
RNA isolated from treated and untreated cells.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers for the target gene and a housekeeping gene.
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and synthesize cDNA using reverse transcriptase.
-
qPCR: Perform real-time PCR using primers for your gene of interest and a reference (housekeeping) gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated sample to the untreated control.
Quantitative Data on DNMT1 Inhibition
The following tables summarize quantitative data from studies using DNMT1 inhibitors.
Table 1: IC50 Values of DNMT1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| 5-Azacytidine | OCI-AML3 | Cell Viability | ~1.0 | [13] |
| 5-Azacytidine | Gastric Cancer Cells | Cell Viability | Varies | [8] |
| Decitabine (5-aza-dC) | TF-1, U937, Raji, HEL | Growth Inhibition | < 0.05 | [14] |
| Decitabine (5-aza-dC) | ML-1, HL-60, K562, SW48 | Growth Inhibition | 0.05 - 0.4 | [14] |
| Decitabine (5-aza-dC) | Jurkat, MOLT4, PC3, RKO | Growth Inhibition | > 2 | [14] |
| Decitabine (5-aza-dC) | Breast Cancer Cell Lines | Colony Formation | Varies | [15] |
Table 2: Effects of DNMT1 Inhibitors on Global DNA Methylation and Gene Expression
| Inhibitor | Cell Line | Effect on Global Methylation | Target Gene | Effect on Gene Expression | Reference(s) |
| 5-Azacytidine (5 µM, 72h) | A549 | 40% reduction | - | - | [11] |
| 5-Azacytidine (5 µM, 72h) | HCT116 | 19% reduction | - | - | [11] |
| Decitabine | Breast Cancer Cells | Concentration-dependent decrease | - | - | [16] |
| DNMT1 silencing | ESCC cells | Decreased promoter methylation | RASSF1A, DAPK | Increased expression | [17] |
| 5-aza-dC | NSCLC cells | Demethylation of promoter | RASSF1A, APC | Increased expression | [18] |
| DNMT3b overexpression & DNMT1 presence | Prostate Epithelial Cells | Genomic hypermethylation | RASSF1A, p16 | Silencing | [19] |
DNMT1 Signaling and Regulation
The activity and expression of DNMT1 are tightly regulated within the cell.
DNMT1 Regulatory Pathway
References
- 1. p53 inhibits the expression of p125 and the methylation of POLD1 gene promoter by downregulating the Sp1-induced DNMT1 activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epigentek.com [epigentek.com]
- 6. epigentek.com [epigentek.com]
- 7. epigentek.com [epigentek.com]
- 8. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 10. longdom.org [longdom.org]
- 11. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 12. Analysis of DNA Methylation by Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silencing DNA methyltransferase 1 (DNMT1) inhibits proliferation, metastasis and invasion in ESCC by suppressing methylation of RASSF1A and DAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Promoter methylation status of tumor suppressor genes and inhibition of expression of DNA methyltransferase 1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor Suppressor Gene Inactivation during Cadmium-Induced Malignant Transformation of Human Prostate Cells Correlates with Overexpression of de Novo DNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Delivery of Dnmt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cellular delivery and analysis of Dnmt1-IN-3, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). The following sections offer guidance on handling the compound, performing key in vitro experiments, and analyzing the cellular effects of DNMT1 inhibition.
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial epigenetic modification for gene expression regulation and genomic stability.[1][2][3] Dysregulation of DNMT1 activity is implicated in various diseases, including cancer.[1] this compound is a small molecule inhibitor designed to selectively target DNMT1, offering a valuable tool for studying the biological consequences of DNMT1 inhibition and for potential therapeutic development. This document outlines methods for its application in a research setting.
Product Information
| Characteristic | Description |
| Compound Name | This compound |
| Target | DNA methyltransferase 1 (DNMT1) |
| Mechanism of Action | Selective, noncovalent inhibitor leading to proteasome-dependent degradation of DNMT1 protein.[4] |
| Formulation | Provided as a solid. Reconstitute in DMSO to create a stock solution. |
| Storage | Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation of Stock Solution:
-
Centrifuge the vial of solid this compound briefly to ensure the powder is at the bottom.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the final desired concentrations.
-
It is recommended to perform a serial dilution to test a range of concentrations. A suggested starting range is 0.01 µM to 100 µM.[5]
-
Always include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.[5]
-
Protocol 2: Determination of IC50 for Cell Viability
This protocol is essential to determine the cytotoxic effects of this compound on a specific cell line and to establish a working concentration range for subsequent experiments.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
-
Treatment:
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[5] The incubation time should be determined based on the cell doubling time and the desired endpoint.
-
-
Cell Viability Assay (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of DNMT1 Protein Levels
This protocol verifies the on-target effect of this compound by assessing the degradation of DNMT1 protein.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48, 72 hours). Treatment of A549 cells with a similar DNMT1 inhibitor, GSK3484862, for 24 hours resulted in drastically reduced DNMT1 protein levels.[4]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.[5] Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the experiments described above.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HCT-116 | MTT Assay | 72 | Data to be determined |
| A549 | CellTiter-Glo | 72 | Data to be determined |
| MCF-7 | SRB Assay | 72 | Data to be determined |
Table 2: Effect of this compound on DNMT1 Protein Levels
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | DNMT1 Protein Level (% of Control) |
| A549 | 1 | 24 | Data to be determined |
| A549 | 5 | 24 | Data to be determined |
| A549 | 10 | 24 | Data to be determined |
| HCT-116 | 1 | 48 | Data to be determined |
| HCT-116 | 5 | 48 | Data to be determined |
| HCT-116 | 10 | 48 | Data to be determined |
Visualizations
Signaling Pathway of DNMT1 Inhibition
Caption: DNMT1 inhibition by this compound leads to proteasomal degradation, disrupting DNA methylation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the cellular effects of the DNMT1 inhibitor this compound.
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Dnmt1-IN-3 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dnmt1-IN-3, a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1), for the analysis of gene expression. Detailed protocols for cell treatment and subsequent analysis of gene and protein expression are provided to facilitate the use of this compound in research and drug development settings.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is associated with various diseases, including cancer. This compound is a small molecule inhibitor that specifically targets DNMT1, making it a valuable tool for studying the role of DNA methylation in gene regulation and for investigating the therapeutic potential of DNMT1 inhibition. By inhibiting DNMT1, this compound can lead to the demethylation of gene promoters and subsequent re-expression of silenced genes, including tumor suppressor genes.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the S-adenosyl-L-methionine (SAM) binding site of DNMT1. SAM is the universal methyl donor for methylation reactions. By occupying this site, this compound prevents SAM from binding and thereby inhibits the transfer of a methyl group to the DNA, leading to passive demethylation as cells divide.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cell lines. These data provide a reference for expected outcomes when using this inhibitor.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 | 0.777 µM | [1] |
| Kd | 0.183 µM | [1] |
Table 2: Anti-proliferative Activity of this compound (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 43.89 | [1] |
| A2780 | Ovarian Cancer | 78.88 | [1] |
| HeLa | Cervical Cancer | 96.83 | [1] |
| SiHa | Cervical Cancer | 58.55 | [1] |
Table 3: Effect of this compound on Cell Cycle and Apoptosis in K562 Cells (48-hour treatment)
| Concentration (µM) | Apoptotic Rate (%) | Cells in G0/G1 Phase (%) | Reference |
| 0 (Control) | 7.06 | 30.58 | [1] |
| 20 | Not Reported | Not Reported | [1] |
| 40 | 6.00 | Not Reported | [1] |
| 60 | 81.52 | 61.74 | [1] |
Signaling Pathways Affected
Inhibition of DNMT1 has been shown to impact several key signaling pathways involved in cell growth, proliferation, and survival. Two notable pathways are the Wnt and mTOR signaling pathways.
-
Wnt Signaling Pathway: DNMT1 can regulate the expression of components of the Wnt signaling pathway. Inhibition of DNMT1 can lead to the re-expression of Wnt antagonists, thereby modulating Wnt-dependent gene transcription.
-
mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell metabolism and growth. DNMT1 has been identified as a downstream target of the mTOR pathway, and its inhibition can influence the expression of genes regulated by mTOR.
Experimental Protocols
The following protocols provide a general framework for using this compound to study its effects on gene expression. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Treatment with this compound for Gene Expression Analysis
This protocol describes the general procedure for treating cultured cells with this compound prior to RNA or protein extraction.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For gene expression analysis, a 48 to 72-hour incubation is a common starting point to allow for passive demethylation over a few cell cycles.
-
Harvesting Cells: After the incubation period, wash the cells with PBS and proceed with either RNA or protein extraction.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing changes in specific gene expression levels following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a standard RNA extraction method. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol describes how to assess changes in the protein levels of key components of signaling pathways, such as Wnt and mTOR, after this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., β-catenin, p-mTOR, total mTOR, DNMT1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in gene expression | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound. | - Perform a dose-response and time-course experiment.- Confirm DNMT1 expression in your cell line. |
| High cell toxicity | - this compound concentration is too high.- DMSO concentration is too high. | - Lower the concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent qRT-PCR results | - Poor RNA quality.- Inefficient cDNA synthesis.- Primer-dimer formation. | - Use high-quality RNA.- Optimize cDNA synthesis reaction.- Design and validate new primers. |
| Weak or no signal in Western blot | - Low protein expression.- Poor antibody quality.- Inefficient protein transfer. | - Increase the amount of protein loaded.- Use a validated antibody at the recommended dilution.- Optimize transfer conditions. |
Conclusion
This compound is a valuable chemical probe for investigating the role of DNMT1 in gene expression and cellular processes. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this inhibitor into their studies. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Bisulfite Sequencing Following Dnmt1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a critical epigenetic modification, is primarily catalyzed by DNA methyltransferases (DNMTs). DNMT1 is the key maintenance methyltransferase responsible for copying existing methylation patterns to daughter DNA strands during replication[1][2][3]. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention[2]. Dnmt1-IN-3 is a potent and specific small molecule inhibitor of DNMT1, offering a valuable tool for studying the functional consequences of DNMT1 inhibition and for potential therapeutic development[4][5].
These application notes provide a comprehensive guide for utilizing this compound to induce changes in DNA methylation and subsequently analyzing these changes using bisulfite sequencing, the gold standard for single-base resolution methylation analysis[5][6].
This compound: Mechanism of Action and Cellular Effects
This compound is a cell-permeable compound that inhibits the enzymatic activity of DNMT1 by binding to the S-adenosyl-l-methionine (SAM) binding site, the methyl donor for the methylation reaction[4]. This competitive inhibition prevents the transfer of a methyl group to cytosine residues on the newly synthesized DNA strand, leading to passive demethylation over successive rounds of cell division.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | DNA methyltransferase 1 (DNMT1) | [4][5] |
| In Vitro IC50 (DNMT1) | 0.777 µM | [4][5] |
| Binding Affinity (KD) | 0.183 µM | [4] |
| Mechanism of Action | Binds to the methyl donor (SAM) site of DNMT1 | [4] |
Cellular Effects:
Treatment of cells with this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase[4]. The anti-proliferative effects are observed in various cancer cell lines, with IC50 values for proliferation being significantly higher than the enzymatic IC50, suggesting that a sustained inhibition of DNMT1 activity is required for these cellular outcomes.
| Cell Line | Anti-proliferative IC50 (48h treatment) | Reference |
| K562 (Human chronic myelogenous leukemia) | 43.89 µM | [4] |
| SiHa (Human cervical cancer) | 58.55 µM | [4] |
| A2780 (Human ovarian cancer) | 78.88 µM | [4] |
| HeLa (Human cervical cancer) | 96.83 µM | [4] |
Experimental Workflow
The overall experimental workflow for assessing changes in DNA methylation following this compound treatment involves cell culture and treatment, genomic DNA extraction, bisulfite conversion, PCR amplification of target regions (for targeted sequencing) or library preparation (for whole-genome or reduced representation sequencing), sequencing, and data analysis.
Figure 1. A high-level overview of the experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The final concentration of this compound will depend on the experimental goals. For observing significant demethylation, a concentration that inhibits DNMT1 activity without causing excessive cell death is recommended. Based on the available data, a starting concentration range of 1-10 µM can be explored for initial experiments focusing on methylation changes with minimal impact on cell viability. For studies investigating the link between demethylation and apoptosis, concentrations in the 20-60 µM range can be used[4].
-
Treat cells with the desired concentration of this compound. Include a vehicle-treated control group (e.g., DMSO at the same final concentration as the drug-treated samples).
-
-
Incubation: Incubate the cells for a duration sufficient to allow for at least two cell cycles, as passive demethylation requires DNA replication. A typical treatment duration is 48-72 hours.
-
Cell Harvesting: After the treatment period, harvest the cells for genomic DNA extraction.
Protocol 2: Genomic DNA Extraction
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen genomic DNA extraction kit.
-
Ensure the extracted genomic DNA is of high quality and purity. Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Store the extracted genomic DNA at -20°C or -80°C for long-term storage.
Protocol 3: Bisulfite Conversion of Genomic DNA
Materials:
-
High-quality genomic DNA (500 ng - 1 µg)
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit from Qiagen) or "homebrew" reagents (sodium bisulfite, hydroquinone, NaOH)
-
Nuclease-free water
-
Thermal cycler
Principle:
Bisulfite treatment deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged[5][6]. Subsequent PCR amplification converts uracils to thymines.
Procedure (using a commercial kit):
-
Follow the manufacturer's protocol for the bisulfite conversion kit. These kits are optimized for efficient conversion and DNA protection.
-
Typically, the process involves:
-
Denaturation of DNA.
-
Incubation with the bisulfite reagent at a specific temperature for a defined period.
-
Desalting and desulfonation of the treated DNA.
-
Elution of the purified, converted DNA.
-
Procedure ("Homebrew" Method - adapted from established protocols):
-
Denaturation:
-
To 20 µL of genomic DNA (up to 1 µg), add 2.5 µL of freshly prepared 3 M NaOH.
-
Incubate at 37°C for 15 minutes.
-
-
Bisulfite Treatment:
-
Prepare a solution of 3.6 M sodium bisulfite and 1 mM hydroquinone, and adjust the pH to 5.0.
-
Add 208 µL of the bisulfite solution to the denatured DNA.
-
Incubate in a thermal cycler at 55°C for 16 hours.
-
-
Purification and Desulfonation:
-
Purify the DNA using a DNA purification column (e.g., from a PCR purification kit).
-
Add 100 µL of 0.3 M NaOH to the column and incubate at room temperature for 15 minutes for desulfonation.
-
Wash the column and elute the bisulfite-converted DNA in nuclease-free water or elution buffer.
-
Protocol 4: PCR Amplification and Sequencing
For Targeted Bisulfite Sequencing:
-
Primer Design: Design PCR primers specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites.
-
PCR Amplification:
-
Use a hot-start DNA polymerase suitable for amplifying AT-rich DNA.
-
Perform PCR using the bisulfite-converted DNA as a template.
-
-
Sequencing:
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
For Whole-Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS):
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA using a commercially available kit designed for this purpose. This typically involves end-repair, A-tailing, and ligation of methylated adapters.
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
Data Analysis and Interpretation
Following sequencing, the data is processed to determine the methylation status of each cytosine. The general steps include:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome that has been computationally converted (C-to-T).
-
Methylation Calling: For each cytosine in the reference genome, calculate the methylation level as the ratio of reads with a 'C' to the total number of reads covering that position.
-
Differential Methylation Analysis: Compare the methylation levels between the this compound-treated and vehicle-treated samples to identify differentially methylated regions (DMRs).
Expected Outcomes
Treatment with this compound is expected to lead to a global reduction in DNA methylation, particularly in regions that are actively replicated. The extent of demethylation will depend on the concentration of the inhibitor, the duration of treatment, and the cell division rate. It is anticipated that DMRs will be enriched in genomic regions that are normally heavily methylated and are crucial for gene silencing, such as repetitive elements and certain gene promoters.
Signaling Pathway of DNMT1 Inhibition
The following diagram illustrates the mechanism of action of this compound and its downstream consequences.
Figure 2. Mechanism of this compound action and its cellular consequences.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA yield after bisulfite conversion | DNA degradation during harsh bisulfite treatment. | Use a commercial kit with DNA protection technology. Start with a higher amount of input DNA. |
| Incomplete bisulfite conversion | Insufficient denaturation or incubation time. | Ensure complete denaturation of DNA before bisulfite treatment. Optimize incubation time and temperature. |
| PCR amplification failure | Poor quality of bisulfite-converted DNA. Non-optimal PCR conditions. | Use a polymerase designed for bisulfite-treated DNA. Optimize annealing temperature and cycle number. |
| No significant change in methylation | Insufficient drug concentration or treatment time. Low cell division rate. | Increase the concentration of this compound or extend the treatment duration. Ensure cells are actively dividing. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of DNMT1 in regulating DNA methylation and its impact on cellular processes. The combination of this specific inhibitor with the power of bisulfite sequencing provides a robust approach for advancing our understanding of epigenetic regulation in health and disease.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Dnmt1-IN-3 solubility and stability information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnmt1-IN-3, also known as compound 7t-S, is an inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in epigenetic regulation. Dysregulation of DNMT1 is implicated in various diseases, including cancer. This compound offers a valuable tool for studying the biological functions of DNMT1 and for potential therapeutic development. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in cell-based assays.
Physicochemical Properties
| Property | Value |
| Synonyms | Compound 7t-S |
| Molecular Formula | C₂₃H₁₃Cl₃N₂O₄ |
| CAS Number | 3025012-68-1 |
| Recommended Storage | -20°C (Powder) |
Solubility
General Guidelines for Solubilization:
-
Primary Solvent: High-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions.
-
Aqueous Solutions: this compound is expected to have low solubility in aqueous buffers. For cell culture applications, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Stability
Detailed stability studies for this compound are not publicly available. The following recommendations are based on standard laboratory practices for similar compounds.
Storage and Handling Recommendations:
| Form | Storage Condition | General Stability |
| Solid (Powder) | -20°C, protected from light and moisture. | Stable for extended periods under these conditions. |
| Stock Solution (in DMSO) | -20°C or -80°C in small aliquots. | Avoid repeated freeze-thaw cycles. For short-term use, 4°C is acceptable. |
| Working Dilutions (in aqueous media) | Prepare fresh for each experiment. | Not recommended for long-term storage. |
To ensure the integrity of the compound, it is advised to:
-
Protect the solid compound and solutions from light.
-
Use tightly sealed containers to prevent moisture absorption and solvent evaporation.
Signaling Pathway
DNMT1 protein stability is tightly regulated by a complex interplay of post-translational modifications, including ubiquitination, acetylation, and methylation. Understanding this pathway is crucial for interpreting the effects of DNMT1 inhibitors.
Caption: Regulation of DNMT1 protein stability.
Experimental Protocols
The following are general protocols for the use of this compound in cell-based assays. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₂₃H₁₃Cl₃N₂O₄) is approximately 499.7 g/mol .
-
Calculation Example: For 1 mg of this compound, the volume of DMSO would be: (1 mg / 499.7 g/mol ) / (10 mmol/L) = 0.000200 L = 200 µL
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Visualization
Caption: General workflow for using this compound.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific applications and experimental systems. It is the responsibility of the end-user to determine the suitability of the compound for their particular research needs and to follow all appropriate safety guidelines.
Dnmt1-IN-3: Application Notes and Protocols for a Novel DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dnmt1-IN-3 is a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a promising target in oncology. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and protocols for its application in cell-based assays. The information is intended to guide researchers in the effective use of this compound for studies in cancer biology and drug development.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. As a novel chemical entity, it should be handled with care, following standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. For the target enzyme, DNMT1, general safety precautions for handling proteins of human origin should be observed. Standard handling procedures for powdered chemical compounds are recommended for this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of DNMT1 by binding to the S-adenosyl-l-methionine (SAM) binding site of the enzyme.[1] This prevents the transfer of a methyl group from SAM to cytosine residues on DNA, leading to a reduction in DNA methylation. In cancer cells, this can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, ultimately inducing apoptosis and inhibiting cell proliferation.[1]
In Vitro Activity
Enzymatic Inhibition
| Parameter | Value |
| IC50 | 0.777 µM |
| Kd | 0.183 µM |
Table 1: In vitro inhibitory activity of this compound against DNMT1.[1]
Anti-proliferative Activity
This compound has demonstrated anti-proliferative activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 43.89 |
| A2780 | Ovarian Cancer | 78.88 |
| HeLa | Cervical Cancer | 96.83 |
| SiHa | Cervical Cancer | 58.55 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines after 48 hours of treatment.[1]
Induction of Apoptosis in K562 Cells
Treatment with this compound leads to a dose-dependent increase in apoptosis in K562 cells.
| This compound Concentration (µM) | Apoptotic Rate (%) |
| 20 | 7.06 |
| 40 | 6.00 |
| 60 | 81.52 |
Table 3: Apoptosis induction in K562 cells after 48 hours of treatment with this compound.[1]
Cell Cycle Arrest in K562 Cells
This compound induces cell cycle arrest at the G0/G1 phase in a concentration-dependent manner.
| This compound Concentration (µM) | Cells in G0/G1 Phase (%) |
| 0 (Control) | 30.58 |
| 60 | 61.74 |
Table 4: Effect of this compound on cell cycle distribution in K562 cells after 48 hours of treatment.[1]
Signaling Pathway
Caption: Mechanism of this compound induced apoptosis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells (e.g., K562, A2780, HeLa, SiHa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0-400 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed K562 cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 20, 40, 60 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution.
-
Cell Treatment: Treat K562 cells with this compound (e.g., 60 µM) for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: General workflow for in vitro characterization.
References
Application Notes and Protocols for Dnmt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnmt1-IN-3 is a potent and effective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1] By binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, this compound blocks the transfer of methyl groups to DNA, leading to passive demethylation.[1] This inhibitory activity makes this compound a valuable tool for studying the role of DNMT1 in various biological processes, including gene expression, cell cycle regulation, and apoptosis. Its potential as a therapeutic agent, particularly in the context of hematologic tumors, is an active area of research.[1] These application notes provide detailed protocols for the reconstitution and experimental use of this compound in both in vitro and cell-based assays.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IC₅₀ (DNMT1) | 0.777 µM | [1] |
| K_d_ | 0.183 µM | [1] |
| Mechanism of Action | Binds to the methyl donor S-adenosyl-l-methionine (SAM) site in DNMT1. | [1] |
Reconstitution and Storage
Proper reconstitution and storage of this compound are critical for maintaining its stability and activity. The following protocol provides a general guideline for preparing a stock solution.
Protocol 3.1: Reconstitution of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Determine the required stock concentration. A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the required volume of DMSO. Use the following formula: Volume (µL) = (Mass of compound (mg) / Molecular weight of compound ( g/mol )) * 1,000,000 / Stock concentration (mM) (Note: The molecular weight of this compound should be provided on the manufacturer's datasheet.)
-
Reconstitute the compound. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. Add the calculated volume of DMSO to the vial.
-
Ensure complete dissolution. Vortex the solution gently and/or sonicate briefly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.
Note: While DMSO is a common solvent for many small molecule inhibitors, it is crucial to consult the manufacturer's datasheet for specific solubility information for this compound. If this information is not available, it is recommended to test the solubility in a small amount of the compound before preparing the entire stock.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 4.1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, A2780, HeLa, SiHa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0-400 µM.[1] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 4.2: Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol is used to investigate the effect of this compound on proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.
Protocol 4.3: In Vitro DNMT1 Activity Assay
This protocol measures the direct inhibitory effect of this compound on DNMT1 enzymatic activity. Commercially available kits can be used for this purpose.
Materials:
-
Recombinant human DNMT1 enzyme
-
This compound
-
DNMT activity assay kit (e.g., colorimetric or fluorometric)
-
S-adenosyl-l-methionine (SAM)
-
DNA substrate (hemimethylated)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific DNMT activity assay kit.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microplate well, combine the recombinant DNMT1 enzyme, the DNA substrate, and the various concentrations of this compound or vehicle control.
-
Initiate Reaction: Add SAM to initiate the methylation reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Detection: Stop the reaction and measure the signal (absorbance or fluorescence) according to the kit's instructions.
-
Data Analysis: Calculate the percentage of DNMT1 inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
DNMT1 Signaling and Regulation
DNMT1 activity and stability are tightly regulated by a complex network of protein interactions and post-translational modifications. Inhibition of DNMT1 by this compound can have downstream consequences on cell fate.
Caption: DNMT1 signaling and regulatory network.
Experimental Workflow for a Small Molecule Inhibitor
The following diagram outlines a typical workflow for characterizing a small molecule inhibitor like this compound.
Caption: General experimental workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dnmt1-IN-3 Concentration for Cell Lines
Welcome to the technical support center for Dnmt1-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1). It functions by binding to the S-adenosyl-L-methionine (SAM) binding site of DNMT1, which prevents the transfer of methyl groups to DNA.[1] Inhibition of DNMT1 leads to passive demethylation of the genome during DNA replication, which can reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and the desired experimental outcome. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Based on available data, IC50 values for a 48-hour treatment can range from approximately 44 µM to 97 µM in various cancer cell lines.[1] For mechanistic studies, such as observing effects on the cell cycle or apoptosis, concentrations ranging from 20 µM to 60 µM for 48 hours have been shown to be effective in K562 cells.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). To minimize freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C. When preparing working solutions, the stock solution should be diluted in fresh, pre-warmed cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound can lead to several cellular effects, including:
-
Inhibition of cell proliferation: As demonstrated in various tumor cell lines.[1]
-
Induction of apoptosis: By upregulating the expression of apoptosis-related genes such as TRAIL-R2/DR5 and TNFR-1.[1]
-
Cell cycle arrest: Primarily at the G0/G1 phase.[1] The p53-p21 pathway is often implicated in the cell cycle arrest induced by DNMT1 depletion.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have low DNMT1 expression or intrinsic resistance mechanisms. 3. Inhibitor degradation: Improper storage or handling of this compound may have led to its degradation. 4. Insufficient incubation time: The duration of the treatment may not be long enough to observe an effect. | 1. Perform a dose-response curve with a wider concentration range to determine the optimal concentration. 2. Verify DNMT1 expression in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to DNMT1 inhibitors. 3. Use a fresh aliquot of this compound and ensure it has been stored correctly. 4. Increase the incubation time (e.g., up to 72 hours), monitoring cell health. |
| High cell toxicity or unexpected off-target effects | 1. Excessive concentration: The concentration of this compound may be too high, leading to non-specific toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the IC50 value for your cell line and use concentrations at or below this value for initial experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to define the toxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (media with solvent only) in your experiments. |
| Inconsistent or variable results | 1. Inhibitor instability: this compound may be unstable under your experimental conditions. 2. Variations in cell culture: Differences in cell density, passage number, or media composition can affect the cellular response. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. 2. Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the start of the experiment and maintain consistent seeding densities. |
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 43.89 |
| SiHa | Cervical Cancer | 58.55 |
| A2780 | Ovarian Cancer | 78.88 |
| HeLa | Cervical Cancer | 96.83 |
Data sourced from MedChemExpress.[1]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in K562 Cells (48h treatment)
| Concentration (µM) | Apoptotic Rate (%) | Cells in G0/G1 Phase (%) |
| 0 (Control) | - | 30.58 |
| 20 | 7.06 | - |
| 40 | 6.00 | - |
| 60 | 81.52 | 61.74 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a complete cell culture medium. A suggested starting range for the final concentrations is 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 20, 40, 60 µM) and a vehicle control for the chosen duration (e.g., 48 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Mechanism of action of this compound and its downstream cellular effects.
Caption: Apoptosis signaling pathway induced by DNMT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bypass of cell cycle arrest induced by transient DNMT1 post-transcriptional silencing triggers aneuploidy in human cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Dnmt1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Dnmt1-IN-3, a DNA methyltransferase 1 (DNMT1) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of DNA methyltransferase 1 (DNMT1). Its primary mechanism of action is the inhibition of DNMT1's catalytic activity, which is responsible for maintaining DNA methylation patterns during cell division.[1] By inhibiting DNMT1, this compound can lead to passive demethylation of the genome, potentially reactivating silenced genes. It has been shown to bind to the S-adenosyl-l-methionine (SAM) binding site of DNMT1.[1]
Q2: What are the expected cellular effects of this compound treatment?
Based on available data, treatment with this compound is expected to induce the following cellular effects:
-
Inhibition of cell proliferation: this compound has been shown to have anti-proliferative activity in various cancer cell lines.[1]
-
Induction of apoptosis: The compound can induce programmed cell death.[1]
-
Cell cycle arrest: this compound can cause cells to arrest in the G0/G1 phase of the cell cycle.[1]
Q3: What is the IC50 of this compound against DNMT1?
The reported half-maximal inhibitory concentration (IC50) of this compound against DNMT1 is 0.777 µM.[1] The binding affinity (Kd) has been reported as 0.183 µM.[1]
Troubleshooting Guide
Problem 1: I am observing a different cellular phenotype than expected (e.g., no effect on proliferation, or increased cell death at very low concentrations).
Possible Cause 1: Cell-line specific differences. The effects of DNMT1 inhibition can be highly cell-type dependent. The reported effects of this compound were observed in K562 cells.[1] Your cell line may have different baseline levels of DNMT1, or compensatory mechanisms that alter its response.
Troubleshooting Steps:
-
Confirm DNMT1 Expression: Verify the expression level of DNMT1 in your cell line by Western blot or qPCR.
-
Dose-Response Curve: Perform a broad dose-response experiment to determine the optimal concentration for your specific cell line.
-
Positive Control: If possible, use a cell line known to be sensitive to DNMT1 inhibition (like K562) as a positive control.[1]
Possible Cause 2: Off-target effects. While specific off-target data for this compound is not readily available, it is possible that at certain concentrations, the compound may be inhibiting other cellular targets, leading to unexpected phenotypes.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize potential off-target binding.
-
Orthogonal Approach: Use a structurally different DNMT1 inhibitor to see if the phenotype is reproducible. If the phenotype is consistent with another DNMT1 inhibitor, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown DNMT1. If the phenotype of DNMT1 knockdown matches the phenotype observed with this compound, this provides strong evidence for an on-target effect.
Problem 2: I am not observing any changes in DNA methylation levels after treatment with this compound.
Possible Cause 1: Insufficient treatment duration or concentration. Passive DNA demethylation requires cells to undergo DNA replication. The effects on methylation may not be apparent after short incubation times.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment, collecting samples at various time points after treatment (e.g., 24, 48, 72 hours) to assess DNA methylation.
-
Concentration Optimization: Ensure you are using an appropriate concentration of this compound for your cell line, as determined by a dose-response curve.
Possible Cause 2: Assay sensitivity. The method used to detect changes in DNA methylation may not be sensitive enough to detect subtle changes.
Troubleshooting Steps:
-
Use a Locus-Specific Assay: If you are expecting changes at specific gene promoters, use a targeted method like methylation-specific PCR (MSP) or bisulfite sequencing for higher sensitivity.
-
Global Methylation Analysis: For a broader view, consider techniques like LINE-1 methylation assays or whole-genome bisulfite sequencing.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (DNMT1) | 0.777 µM | N/A (Biochemical Assay) | [1] |
| Kd (Binding Affinity) | 0.183 µM | N/A (Biochemical Assay) | [1] |
| IC50 (Cell Proliferation) | 43.89 µM | K562 | [1] |
| IC50 (Cell Proliferation) | 78.88 µM | A2780 | [1] |
| IC50 (Cell Proliferation) | 96.83 µM | HeLa | [1] |
| IC50 (Cell Proliferation) | 58.55 µM | SiHa | [1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the potential off-target effects of this compound on a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a suitable assay plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (DNMT1) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specific duration.
-
Cell Lysis: Harvest and lyse the cells to obtain cell lysates.
-
Heating: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of DNMT1 using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of DNMT1 and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
minimizing cytotoxicity of Dnmt1-IN-3 in experiments
Welcome to the technical support center for Dnmt1-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and effective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns after replication.[1][2][3] By binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, it blocks the transfer of methyl groups.[1] This inhibition leads to passive demethylation of DNA, which can reactivate tumor suppressor genes. In cancer cell lines, this activity inhibits cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 phase.[1]
Q2: I'm observing excessive cell death in my experiments. How can I troubleshoot this?
Excessive cytotoxicity is a common issue and can often be traced back to experimental parameters. Since the intended effect of this compound is to induce apoptosis in cancer cells, the goal is to find a therapeutic window that minimizes non-specific cell death while achieving the desired on-target effect.[1]
Troubleshooting Guide:
| Potential Cause | Recommended Solution | Details |
| High Concentration | Optimize concentration and exposure time. | Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound or the duration of cell exposure can significantly decrease cell death.[4] Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. |
| Solvent Toxicity | Run a vehicle-only control. | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at high concentrations. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%) and run a control with only the solvent to assess its effect.[5] |
| Suboptimal Cell Health | Optimize cell culture conditions. | Cells that are stressed, overly confluent, or seeded at too low a density may be more susceptible to drug-induced toxicity.[4][5] Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Compound Instability | Prepare fresh solutions. | This compound may precipitate or degrade in culture medium over time. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[5] |
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is highly cell-line dependent. Below are reported values which can serve as a starting point for designing your dose-response experiments.
| Cell Line | IC50 (µM) |
| K562 (Leukemia) | 43.89 |
| SiHa (Cervical Cancer) | 58.55 |
| A2780 (Ovarian Cancer) | 78.88 |
| HeLa (Cervical Cancer) | 96.83 |
| Data sourced from MedChemExpress and is for reference only.[1] |
Q4: How should I prepare and store this compound?
Proper handling is crucial for consistent results.
-
Solubility: If you observe precipitation, consider preparing fresh dilutions from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles.[5] For compounds with poor aqueous solubility, ensure the stock solvent (e.g., DMSO) is fully dissolved before further dilution in aqueous media.
-
Stability: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding it to your cells.[5]
Q5: Which cell viability assays are recommended for use with this compound?
It is advisable to use at least two different methods to confirm cell viability, as some compounds can interfere with specific assay chemistries.[5] For example, a compound that affects cellular metabolism might give misleading results in an MTT assay.[6]
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells. They are widely used but can be confounded by drugs that alter mitochondrial function.[6]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue, Propidium Iodide): These assays measure the integrity of the cell membrane, which is compromised in late-stage apoptosis or necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Flow cytometry-based assays can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells, providing more detailed information than a simple viability readout. This compound has been shown to induce apoptosis in K562 cells.[1]
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used in the treatment wells.[5]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control (after subtracting the vehicle control background if necessary).
Disclaimer: This guide is intended for research use only. The information provided is based on publicly available data and general laboratory practices. Researchers should always optimize protocols for their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of protein stability of DNA methyltransferase 1 by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dnmt1-IN-3 stability in different media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dnmt1-IN-3 in various experimental media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM. This stock solution can then be further diluted into aqueous buffers or cell culture media for your experiments.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: While specific stability data for this compound in various media is not publicly available, small molecules, in general, can be susceptible to degradation in aqueous environments due to factors like hydrolysis. Stability in cell culture media can be further influenced by temperature, pH, light exposure, and interaction with media components.[3][4] It is best practice to prepare fresh dilutions in your experimental medium from the frozen DMSO stock immediately before each experiment.
Q4: Can I pre-mix this compound in cell culture medium and store it?
A4: It is not recommended to store this compound in cell culture medium for extended periods. The complex composition of cell culture media, including salts, amino acids, and pH indicators, can affect the stability of the compound. For optimal and reproducible results, always prepare fresh working solutions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a simple stability study by incubating this compound in your specific medium at the experimental temperature (e.g., 37°C) for various durations (e.g., 0, 2, 6, 12, 24 hours). The remaining concentration of the compound can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Ensure your DMSO stock solution is stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 2: Instability in the final working solution.
-
Troubleshooting Step: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells. Avoid pre-incubating the compound in the medium for extended periods.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Some small molecules can adsorb to the surface of plastic tubes and plates. Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your experiment.
-
Issue 2: Variability in experimental results between different batches of experiments.
-
Possible Cause 1: Inconsistent preparation of working solutions.
-
Troubleshooting Step: Standardize your protocol for preparing working solutions. Ensure the same dilution factor and final concentration are used for every experiment.
-
-
Possible Cause 2: Degradation during the experiment.
-
Troubleshooting Step: If your experiment runs for an extended period (e.g., >24 hours), consider the possibility of compound degradation at 37°C. You may need to refresh the medium with a freshly prepared solution of this compound at regular intervals. A pilot stability study (as described in FAQ A5) can help determine the rate of degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium or experimental buffer.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution for your experiment without delay.
-
Protocol 2: General Stability Assessment of this compound using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific medium.
-
Sample Preparation:
-
Prepare a working solution of this compound in your medium of interest (e.g., DMEM + 10% FBS) at the final experimental concentration.
-
Dispense aliquots of this solution into separate sterile tubes for each time point.
-
Incubate the tubes at your experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis by HPLC:
-
Thaw the samples.
-
Prepare a standard curve using known concentrations of this compound.
-
Analyze the samples and standards by a validated stability-indicating HPLC method. This typically involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with a suitable modifier. The detector should be set to the appropriate wavelength for this compound.
-
Quantify the peak area corresponding to this compound in each sample.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to visualize the degradation profile.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 98 |
| 6 | 95 | 96 | 94 |
| 12 | 88 | 92 | 89 |
| 24 | 75 | 85 | 78 |
| 48 | 55 | 70 | 60 |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Long-Term In Vitro Treatment with Dnmt1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DNA methyltransferase 1 (DNMT1) inhibitor, Dnmt1-IN-3, in long-term in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during prolonged cell culture studies.
I. FAQs: Understanding this compound in Long-Term Culture
This section addresses common questions regarding the properties and use of this compound for extended in vitro applications.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and effective inhibitor of DNMT1. It functions by binding to the S-adenosyl-l-methionine (SAM) binding site of the enzyme, thereby preventing the transfer of a methyl group to DNA.[1] This competitive inhibition of the methyl donor site leads to passive demethylation of the genome as cells divide.
Q2: What are the known short-term effects of this compound on cells in vitro?
A2: In short-term studies (typically 48 hours), this compound has been shown to inhibit cell proliferation in various cancer cell lines. This anti-proliferative effect is associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] A known downstream effect is the upregulation of apoptosis-related genes that are often silenced by methylation, such as the death receptor TRAIL-R2/DR5 and TNFR-1.[1]
Q3: What are the potential challenges of long-term treatment with this compound?
A3: Long-term in vitro treatment with any small molecule inhibitor, including this compound, can present several challenges. These may include:
-
Cumulative Cytotoxicity: Continuous exposure to a compound, even at concentrations below the short-term IC50, can lead to increased cell death over time.
-
Induction of Cellular Senescence: Prolonged inhibition of DNMT1 has been linked to the induction of cellular senescence, a state of irreversible cell cycle arrest.[2][3][4][5]
-
Development of Drug Resistance: Cells may adapt to the presence of the inhibitor over time, potentially through the upregulation of drug efflux pumps or alterations in the target protein.[6]
-
Compound Instability: The chemical stability of this compound in cell culture media over several days or weeks is a critical factor. Degradation of the compound will lead to a decrease in its effective concentration.[7]
-
Off-Target Effects: While this compound is designed to be specific for DNMT1, long-term exposure may lead to the emergence of off-target effects that are not apparent in short-term assays.
Q4: How do I determine the optimal concentration of this compound for long-term experiments?
A4: The optimal concentration for long-term studies will likely be significantly lower than the short-term cytotoxic IC50 values. It is crucial to perform a long-term dose-response experiment (e.g., 7-14 days) to determine a concentration that maintains effective DNMT1 inhibition while minimizing cytotoxicity and other adverse effects. A starting point could be a range of concentrations below the enzymatic IC50 of 0.777 µM.[1][8]
Q5: How often should the media with this compound be replenished in a long-term experiment?
A5: The frequency of media changes will depend on the stability of this compound in your specific cell culture conditions and the metabolic rate of your cells. It is recommended to perform a stability study of the compound in your media at 37°C.[7][9][10][11] Based on the stability profile, you may need to perform partial or full media changes with fresh inhibitor every 24 to 72 hours to maintain a consistent effective concentration.
II. Troubleshooting Guide: Common Issues with Long-Term this compound Treatment
This guide provides solutions to common problems encountered during prolonged in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Gradual decrease in inhibitor effectiveness over time. | 1. Compound Degradation: this compound may be unstable in the cell culture medium at 37°C over extended periods. 2. Cellular Metabolism: Cells may metabolize the inhibitor into inactive forms. 3. Development of Resistance: Cells may have developed mechanisms to counteract the inhibitor's effects.[6] | 1. Assess Compound Stability: Perform an HPLC or LC-MS/MS analysis of the culture medium over time to determine the half-life of this compound under your experimental conditions.[7][9][10][11] 2. Increase Replenishment Frequency: Based on stability data, increase the frequency of media changes with fresh inhibitor. 3. Verify Target Engagement: Periodically assess the methylation status of known DNMT1 target genes to confirm ongoing inhibition. 4. Evaluate for Resistance Mechanisms: Check for overexpression of drug efflux pumps (e.g., MDR1). |
| High levels of unexpected cell death, even at low concentrations. | 1. Cumulative Toxicity: The continuous presence of the inhibitor, even at sub-lethal initial concentrations, can lead to a build-up of toxic effects. 2. Solvent Toxicity: If using a high concentration of a solvent like DMSO, it can be toxic to cells over time. 3. Induction of Apoptosis: Long-term DNMT1 inhibition can robustly trigger apoptotic pathways. | 1. Further Reduce Concentration: Perform a long-term dose-response experiment to find a lower, non-toxic concentration that still provides the desired biological effect. 2. Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%) and that a vehicle-only control is included in all experiments.[12] 3. Monitor Apoptosis Markers: Regularly assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to understand the kinetics of cell death. |
| Cells stop proliferating and exhibit a flattened, enlarged morphology. | 1. Induction of Cellular Senescence: Prolonged DNMT1 inhibition is a known inducer of cellular senescence.[2][3][4][5] | 1. Test for Senescence Markers: Stain for senescence-associated β-galactosidase (SA-β-gal) activity. 2. Assess Cell Cycle Arrest: Perform flow cytometry to analyze the cell cycle distribution. Senescent cells are typically arrested in G1. 3. Western Blot for Senescence Markers: Analyze the expression of key senescence-associated proteins like p53, p21, and p16.[4] |
| Inconsistent or variable results between experiments. | 1. Inconsistent Inhibitor Concentration: Issues with stock solution stability, pipetting errors, or inconsistent media changes. 2. Cell Culture Variability: Differences in cell density, passage number, or overall cell health.[13][14] | 1. Proper Stock Solution Handling: Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7][15] 2. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure consistent seeding densities. 3. Continuous Monitoring: If possible, use real-time cell analysis systems to monitor cell proliferation and health continuously.[16] |
III. Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Note that the anti-proliferative IC50 values are for short-term (48-hour) treatment and will likely be lower for long-term studies.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Enzymatic IC50 (DNMT1) | 0.777 µM | [1] |
| Binding Affinity (KD) | 0.183 µM | [1] |
Table 2: Anti-proliferative IC50 Values (48-hour treatment)
| Cell Line | IC50 (µM) | Reference |
| K562 (Chronic Myelogenous Leukemia) | 43.89 | [1] |
| SiHa (Cervical Cancer) | 58.55 | [1] |
| A2780 (Ovarian Cancer) | 78.88 | [1] |
| HeLa (Cervical Cancer) | 96.83 | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the long-term use of this compound.
Protocol 1: Determining Optimal Concentration for Long-Term Treatment
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a low density that allows for proliferation over the course of the experiment (e.g., 7-14 days).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 nM to 1 µM. Include a vehicle-only control (e.g., DMSO at the highest final concentration used).
-
Treatment: Replace the media in the wells with the media containing the different concentrations of this compound.
-
Incubation and Media Changes: Incubate the cells under standard conditions. Perform partial or full media changes with freshly prepared inhibitor-containing media every 48-72 hours.
-
Monitoring Cell Viability and Proliferation: At regular intervals (e.g., every 2-3 days), assess cell viability and proliferation using a suitable assay (e.g., Trypan Blue exclusion, MTT, or a real-time cell analysis system).
-
Data Analysis: Plot cell viability/proliferation against the inhibitor concentration at each time point. The optimal concentration for long-term studies should significantly inhibit DNMT1 activity (as determined by downstream assays) without causing excessive cell death over the desired experimental duration.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the desired working concentration (e.g., 1 µM).
-
Incubation: Aliquot the spiked media into sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Collection and Processing: At each time point, collect an aliquot of the media. To precipitate proteins that may interfere with analysis, add a cold organic solvent (e.g., acetonitrile) at a 1:3 ratio (media:solvent). Vortex and centrifuge at high speed to pellet the precipitate.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide the stability profile of the compound under your experimental conditions.[7]
V. Signaling Pathways and Experimental Workflows
Prolonged inhibition of DNMT1 can have wide-ranging effects on cellular signaling. The following diagrams illustrate key affected pathways and experimental workflows for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Methyltransferase Controls Stem Cell Aging by Regulating BMI1 and EZH2 through MicroRNAs | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of TET2 and Resistance to DNA Methyltransferase (DNMT) Inhibitors in DNMT1-Deleted Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. slingshotbio.com [slingshotbio.com]
- 14. Novel cell culture system for monitoring cells during continuous and variable negative‐pressure wound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Enhancing Dnmt1-IN-3 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Dnmt1-IN-3 in their experiments. The information is designed for scientists and drug development professionals to diagnose and overcome reduced efficacy of this potent and selective DNA methyltransferase 1 (DNMT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and effective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] Its mechanism of action involves binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, thereby preventing the transfer of methyl groups to DNA.[1] Unlike nucleoside analogs such as 5-azacytidine, which require incorporation into DNA to trap and degrade DNMT1, non-nucleoside inhibitors like this compound directly inhibit the enzyme's catalytic activity.[2][3] In sensitive cancer cell lines, this inhibition leads to passive demethylation of the genome during successive rounds of DNA replication, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can stem from several factors:
-
Low or absent DNMT1 expression: The target enzyme must be present for the inhibitor to be effective. Confirm DNMT1 protein levels in your cell line via Western blot.
-
Suboptimal drug concentration or treatment duration: The IC50 of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 24, 48, 72 hours) to find the most effective treatment duration.[4]
-
Intrinsic or acquired resistance: The cell line may have pre-existing resistance mechanisms or may have developed them during treatment. This is a complex issue addressed in the troubleshooting section below.
-
Compound instability: Ensure proper storage and handling of this compound to maintain its activity.[4]
Q3: What are the known mechanisms of resistance to DNMT1 inhibitors?
A3: Resistance to DNMT1 inhibitors is a multifaceted problem. Key mechanisms include:
-
Target Alteration: While less common for non-nucleoside inhibitors, mutations in the DNMT1 gene could potentially alter the drug's binding site. A more established mechanism is the deletion of the DNMT1 gene, which directly removes the drug's target.[5][6]
-
Compensatory Pathways: Cancer cells can adapt to DNMT1 inhibition by upregulating other proteins or pathways. For instance, deletion of DNMT1 has been shown to lead to the upregulation of TET2, an enzyme involved in DNA demethylation, which is associated with resistance.[5][6] There may also be a compensatory upregulation of the de novo methyltransferase DNMT3A in the absence of DNMT1 activity.[7]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Activation of Pro-Survival Signaling: Aberrant signaling through pathways like Wnt/β-catenin and STAT3 can promote cell survival and proliferation, counteracting the apoptotic effects of DNMT1 inhibition.[8][9] The UHRF1 protein, a key partner of DNMT1, is also implicated in resistance and may offer an alternative therapeutic target.[10]
Q4: Can combination therapy improve the efficacy of this compound in resistant cells?
A4: Yes, combination therapy is a highly effective strategy. Combining DNMT1 inhibitors with other epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, has shown synergistic effects in overcoming resistance.[11][12][13][14] The rationale is that DNMT and HDAC inhibitors can work together to create a more open chromatin state, leading to a more robust re-expression of tumor suppressor genes.[14] Other potential combination partners include inhibitors of pro-survival signaling pathways (e.g., PI3K/mTOR inhibitors) and conventional chemotherapy.
Troubleshooting Guide for this compound Resistance
This guide provides a systematic approach to identifying the cause of resistance and suggests experiments to overcome it.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
The first step is to quantitatively confirm the resistant phenotype and gather baseline data.
Experiment 1.1: Determine and Compare IC50 Values
-
Objective: To quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus its parental, sensitive counterpart.
-
Methodology: Use a cell viability assay, such as the MTT assay.
-
Expected Outcome: A significant increase (typically >3-fold) in the IC50 value for the resistant cell line compared to the sensitive line confirms resistance.
Data Presentation: IC50 Values for this compound
| Cell Line | Type | This compound IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia (Sensitive) | 43.89 | [1] |
| K562-R (Hypothetical) | This compound Resistant | > 120 | N/A |
| A2780 | Ovarian Cancer | 78.88 | [1] |
| HeLa | Cervical Cancer | 96.83 | [1] |
| SiHa | Cervical Cancer | 58.55 | [1] |
Experiment 1.2: Assess Apoptosis Induction
-
Objective: To determine if the resistant cells have an impaired apoptotic response to this compound.
-
Methodology: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Expected Outcome: Sensitive cells will show a dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) following treatment. Resistant cells will show a significantly blunted apoptotic response at equivalent concentrations.
Step 2: Investigate Potential Resistance Mechanisms
Based on the characterization in Step 1, proceed to investigate the underlying molecular mechanisms.
Experiment 2.1: Analyze DNMT1 Expression and Methylation Status
-
Objective: To check for alterations in the drug target (DNMT1) and the overall DNA methylation landscape.
-
Methodology:
-
Western Blot: To assess DNMT1 protein levels.
-
Bisulfite Sequencing: To analyze global DNA methylation levels or the methylation status of specific tumor suppressor gene promoters.
-
-
Expected Outcome:
-
Western Blot: Resistant cells may show significantly reduced or absent DNMT1 protein.
-
Bisulfite Sequencing: Sensitive cells should exhibit global hypomethylation after treatment, while resistant cells may show no significant change.
-
Experiment 2.2: Evaluate Expression of Resistance-Associated Proteins
-
Objective: To investigate the upregulation of known resistance-mediating proteins.
-
Methodology:
-
Western Blot or qRT-PCR: To measure the expression levels of DNMT3A, TET2, and key components of the Wnt/β-catenin (e.g., nuclear β-catenin) and STAT3 (e.g., phospho-STAT3) pathways.
-
-
Expected Outcome: Resistant cells may exhibit increased expression of DNMT3A, TET2, nuclear β-catenin, or phospho-STAT3 compared to sensitive cells, either at baseline or upon drug treatment.
Step 3: Implement Strategies to Overcome Resistance
Based on the findings from Step 2, a rational strategy can be designed to re-sensitize the cells to this compound.
Experiment 3.1: Test Synergistic Drug Combinations
-
Objective: To identify a drug combination that can overcome resistance. A common and effective strategy is to combine this compound with an HDAC inhibitor.
-
Methodology:
-
Treat resistant cells with a matrix of concentrations of this compound and an HDAC inhibitor (e.g., Panobinostat or Vorinostat).
-
Measure cell viability using an MTT assay.
-
Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI).
-
-
Expected Outcome: A CI value of < 1 indicates synergy, suggesting that the combination is more effective than the additive effects of the individual drugs.
Data Presentation: Hypothetical Synergy Analysis in K562-R Cells
| This compound (µM) | Panobinostat (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 50 | 20 | 0.55 | 0.80 | Synergy |
| 75 | 20 | 0.70 | 0.72 | Synergy |
| 50 | 30 | 0.78 | 0.65 | Strong Synergy |
| 75 | 30 | 0.90 | 0.58 | Strong Synergy |
Visualizations
Logical Flow for Troubleshooting Resistance
Caption: A flowchart for troubleshooting this compound resistance.
Potential Signaling Pathways in this compound Resistance
Caption: Signaling pathways involved in resistance to this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and/or a second drug for combination studies). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][18]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]
-
Protocol 2: Western Blot for DNMT1
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, DNMT1) in a cell lysate.
-
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][20]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to DNMT1 (e.g., DNMT1 (D63A6) Rabbit mAb) overnight at 4°C.[21] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
Protocol 3: Annexin V/PI Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.
-
Procedure:
-
Cell Treatment: Treat cells in culture with the desired concentrations of this compound for the appropriate duration.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
References
- 1. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Upregulation of TET2 and Resistance to DNA Methyltransferase (DNMT) Inhibitors in DNMT1-Deleted Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UHRF1 - Wikipedia [en.wikipedia.org]
- 11. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separate and Combined Effects of DNMT and HDAC Inhibitors in Treating Human Multi-Drug Resistant Osteosarcoma HosDXR150 Cell Line | PLOS One [journals.plos.org]
- 13. Dual inhibitors of DNMT and HDAC induce viral mimicry to induce antitumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. bio-rad.com [bio-rad.com]
- 20. biomol.com [biomol.com]
- 21. DNMT1 (D63A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Understanding and Managing DNMT1 Protein Stability in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the DNA methyltransferase 1 (DNMT1) protein. Understanding the cellular mechanisms that control DNMT1 levels is critical for the accurate interpretation of experiments involving DNMT1 inhibitors, such as Dnmt1-IN-3. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DNMT1 protein degradation in the cell?
A1: The primary mechanism for DNMT1 degradation is the ubiquitin-proteasome pathway.[1][2] This process involves the tagging of DNMT1 with ubiquitin molecules, which marks it for destruction by the proteasome. Several proteins are known to regulate this process.
Q2: Which key proteins regulate the stability and degradation of DNMT1?
A2: Several proteins are involved in regulating DNMT1 stability through post-translational modifications:
-
SET7: This methyltransferase monomethylates Lys-142 of DNMT1, which promotes its degradation by the proteasome.[1]
-
UHRF1: This E3 ligase ubiquitinates DNMT1, targeting it for proteasomal degradation. This process can be triggered by DNMT1 acetylation.[2]
-
Tip60: This acetyltransferase acetylates DNMT1, which can trigger its ubiquitination by UHRF1 and subsequent degradation.[2]
-
HAUSP (USP7): This deubiquitinase removes ubiquitin tags from DNMT1, thereby stabilizing the protein and protecting it from degradation.[2]
-
HDAC1: Histone deacetylase 1 can deacetylate DNMT1, which also contributes to its stabilization.[2]
Q3: How does the cell cycle affect DNMT1 protein levels?
A3: DNMT1 protein abundance is tightly regulated during the cell cycle. Its levels peak during the S phase, where it functions to methylate newly synthesized DNA, and decrease after the S phase, reaching their lowest point in the G1 phase.[3] Methylated DNMT1, targeted for degradation, is most prominent during the S and G2 phases.[1]
Q4: Can DNMT1 inhibitors, like 5-azacytidine (B1684299), affect DNMT1 protein levels?
A4: Yes, some DNMT1 inhibitors, such as 5-azacytidine and its deoxy-analog 5-aza-2'-deoxycytidine (5-aza-CdR), can lead to the depletion of DNMT1.[1] When these nucleoside analogs are incorporated into DNA, they form covalent complexes with DNMT enzymes, trapping them and leading to their degradation via the proteasomal pathway.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in DNMT1 protein levels after treatment with a non-degradative inhibitor. | The inhibitor may indirectly affect pathways that regulate DNMT1 stability. The experimental conditions (e.g., prolonged incubation) might be inducing cell stress or apoptosis, leading to protein degradation. | Investigate the expression and activity of known DNMT1 regulators like SET7, UHRF1, Tip60, and HAUSP.[1][2] Perform a time-course experiment to determine the onset of DNMT1 level changes. Assess cell viability and markers of apoptosis. |
| High variability in baseline DNMT1 protein levels across experiments. | DNMT1 expression is linked to the cell cycle, with levels peaking in S phase.[3] Differences in cell confluence or synchronization state can lead to variability. | Ensure consistent cell seeding densities and harvesting at the same level of confluence. For more consistency, consider cell cycle synchronization before treatment. |
| Difficulty in detecting DNMT1 protein by Western blot. | DNMT1 is a large protein (~183 kDa), which can make transfer and detection challenging. The protein may be undergoing rapid degradation. | Optimize your Western blot protocol for large proteins (e.g., use lower percentage acrylamide (B121943) gels, optimize transfer conditions). Add a proteasome inhibitor (e.g., MG132) to your lysis buffer to prevent ex vivo degradation.[1] |
| Inconsistent results with DNMT1 knockdown or knockout models. | There can be compensatory mechanisms in cells. For instance, in some contexts, Dnmt3b expression has been observed to increase upon Dnmt1 deletion.[5] | Verify the knockdown or knockout efficiency at the protein level. Analyze the expression of other DNMTs (DNMT3A, DNMT3B) to check for compensatory upregulation.[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of DNMT1 Protein Levels
This protocol provides a general workflow for detecting DNMT1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a proteasome inhibitor (e.g., 50 µM MG132).
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto a 6-8% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of high molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Use a wet transfer system overnight at 4°C or a semi-dry system with optimized conditions for large proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or vinculin, to normalize DNMT1 protein levels.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study DNMT1 Protein Interactions
This protocol is for investigating the interaction of DNMT1 with its regulatory proteins.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., HAUSP or DNMT1) or a control IgG overnight at 4°C with gentle rotation.[2]
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., blot for DNMT1 after pulling down with a HAUSP antibody).[2]
-
Visualizations
Caption: Post-translational modifications regulating DNMT1 protein stability.
Caption: Workflow for troubleshooting unexpected changes in DNMT1 protein levels.
References
- 1. pnas.org [pnas.org]
- 2. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ‘de novo’ DNA methyltransferase Dnmt3b compensates the Dnmt1-deficient intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with Dnmt1-IN-3 treatment
Welcome to the technical resource center for Dnmt1-IN-3, a potent and selective non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside small molecule that directly targets the catalytic pocket of DNMT1. Unlike nucleoside analogs such as 5-azacytidine, it does not require incorporation into DNA.[1] It acts as a competitive inhibitor, preventing the binding of the methyl donor S-adenosylmethionine (SAM) to the enzyme, thereby blocking the transfer of methyl groups to hemi-methylated DNA during replication.[2][3] This leads to passive demethylation of the genome over successive cell cycles, resulting in the re-expression of silenced tumor suppressor genes.[4][5]
Q2: How quickly should I expect to see global demethylation after treatment?
A2: The demethylation effect is passive and dependent on DNA replication. Significant global demethylation is typically observed after 2-4 cell cycles. For many cancer cell lines, this translates to 48-96 hours of continuous exposure to this compound. Early time points (e.g., <24 hours) are unlikely to show substantial changes in global 5-methylcytosine (B146107) (5mC) levels. Some studies show a progressive reduction in global DNA methylation starting from 2 days after treatment, with a maximum loss after 4 days.[6]
Q3: Is this compound selective for DNMT1 over DNMT3A/3B?
A3: Yes, this compound has been designed for high selectivity. Biochemical assays show a >2,500-fold selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B. However, at very high concentrations (>>100x IC50), some off-target activity on DNMT3 enzymes may be observed.
Troubleshooting Guide: Unexpected Results
Issue 1: No significant change in cell viability or proliferation in my cancer cell line.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Explanation: The cytotoxic effects of DNMT1 inhibition are often delayed. They rely on the passive loss of methylation over several cell divisions to reactivate tumor suppressor genes, which in turn trigger cell cycle arrest or apoptosis.[4][5]
-
Suggestion: Extend the treatment duration to at least 72-96 hours, ensuring the cells undergo at least two doublings. Replenish the media with fresh this compound every 24-48 hours to maintain compound stability.
-
-
Possible Cause 2: Cell Line Resistance.
-
Explanation: The sensitivity to DNMT1 inhibition can be cell-type specific. Cells with mutations in apoptotic pathways (e.g., p53 mutations) or those not reliant on epigenetic silencing for survival may show inherent resistance.
-
Suggestion: Confirm the on-target effect by measuring global DNA methylation or expression of a known epigenetically silenced gene (e.g., CDKN2A/p16). If the compound is active but cells are not dying, consider using this compound in combination with other agents.
-
-
Possible Cause 3: Suboptimal Compound Concentration.
-
Explanation: The effective concentration can vary significantly between cell lines.
-
Suggestion: Perform a dose-response curve ranging from 10 nM to 50 µM to determine the IC50 for your specific cell line. Refer to the table below for typical IC50 values.
-
Table 1: this compound IC50 Values for Cell Proliferation Inhibition (72h)
| Cell Line | Cancer Type | Typical IC50 (µM) | Notes |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 0.5 - 1.5 | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 - 0.8 | Highly Sensitive |
| A549 | Lung Carcinoma | 5.0 - 15.0 | Moderately Resistant |
| PC-3 | Prostate Cancer | > 20.0 | Often Resistant |
Issue 2: Inconsistent or no reduction in DNA methylation at my gene of interest.
-
Possible Cause 1: Locus-Specific Resistance to Demethylation.
-
Explanation: Not all CpG islands are equally susceptible to demethylation. Loci with highly stable repressive chromatin marks (e.g., dense H3K27me3) may be resistant to re-expression even if DNA methylation is reduced.
-
Suggestion: First, confirm global demethylation using a 5mC ELISA or LUMA assay. If global methylation is reduced but your specific locus is not, it may indicate a resistant chromatin state. Consider combination therapy with an EZH2 or HDAC inhibitor.
-
-
Possible Cause 2: Flawed Methylation Analysis.
-
Explanation: Bisulfite conversion is a harsh process and can lead to DNA degradation. Incomplete conversion or biased PCR amplification can lead to inaccurate results.
-
Suggestion: Ensure your bisulfite conversion efficiency is >99%. Use positive and negative controls (fully methylated and unmethylated DNA). For qPCR-based methods like MethyLight, ensure primer and probe designs are specific to the methylated or unmethylated sequence.
-
Issue 3: Unexpected upregulation of oncogenes or pro-survival genes.
-
Possible Cause 1: Off-Target Effects.
-
Explanation: While designed for selectivity, all small molecule inhibitors have the potential for off-target effects, especially at high concentrations.[7] this compound could inadvertently inhibit a tumor-suppressive kinase or activate a transcription factor.
-
Suggestion: Perform a dose-de-escalation experiment. If the unexpected gene upregulation disappears at lower, more specific concentrations (while on-target effects remain), it is likely an off-target effect. Validate the finding with a structurally distinct DNMT1 inhibitor.
-
-
Possible Cause 2: Global Hypomethylation Effects.
-
Explanation: Global DNA hypomethylation can lead to genomic instability and the activation of transposable elements or oncogenes that are normally silenced by methylation.[8] This is a known class effect of DNMT inhibitors.
-
Suggestion: Analyze the methylation status of the promoter of the upregulated oncogene. If it is hypomethylated, this is likely an on-target, albeit undesirable, effect. This highlights the complex "dual mechanism" of DNMT inhibitors, where widespread demethylation can have mixed consequences.[4]
-
Experimental Protocols & Diagrams
Protocol 1: Cell Viability (MTT) Assay
-
Seed Cells: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate: Culture the cells for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate: Return the plate to the incubator for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analyze: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Figure 1. Workflow for determining cell viability after this compound treatment using an MTT assay.
Protocol 2: Global DNA Methylation (5mC) ELISA
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a column-based kit. Quantify DNA and ensure purity (A260/280 ratio ~1.8).
-
DNA Binding: Add 100 ng of gDNA and binding buffer to the wells of the 5mC assay plate. Incubate for 90 minutes at 37°C.
-
Washing: Wash wells three times with the provided wash buffer.
-
Add Capture Antibody: Add the 5mC primary antibody to each well and incubate for 60 minutes at room temperature.
-
Add Detection Antibody: Wash wells, then add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Develop: Wash wells, then add the HRP developer solution. Incubate in the dark for 5-10 minutes until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Analyze: Calculate the percentage of 5mC in each sample relative to the positive and negative controls provided with the kit.
Figure 2. Intended vs. potential unexpected signaling outcomes of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bright and Dark Side of DNA Methylation: A Matter of Balance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Dnmt1-IN-3 on DNMT1: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a novel inhibitor is paramount. This guide provides an objective comparison of Dnmt1-IN-3's performance against other DNA methyltransferase 1 (DNMT1) inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of DNMT1 Inhibitors
The inhibitory potential of this compound has been quantified and can be compared with other known non-nucleoside and nucleoside analog inhibitors of DNMT1. The following table summarizes key quantitative data for a selection of these compounds.
| Inhibitor | Type | Target | IC50 (µM) | Kd (µM) | Cell Line (for IC50) |
| This compound | Non-nucleoside | DNMT1 | 0.777[1] | 0.183[1] | K562[1] |
| GSK3685032 | Non-nucleoside | DNMT1 | 0.036[2] | - | Cell-free |
| Aurintricarboxylic acid | Non-nucleoside | DNMT1 | 0.68[3] | - | Cell-free |
| WK-23 | Non-nucleoside | DNMT1 | 5.0[4] | - | Cell-free |
| DC_05 | Non-nucleoside | DNMT1 | low micromolar[4] | - | Cell-free |
| DC_517 | Non-nucleoside | DNMT1 | low micromolar[4] | - | Cell-free |
| RG-108 | Non-nucleoside | DNMT1 | 390 (EC50) | - | Cell-free |
| 5-Azacytidine | Nucleoside Analog | DNMTs | - | - | Various |
| Decitabine | Nucleoside Analog | DNMTs | - | - | Various |
Experimental Protocols
Accurate validation of DNMT1 inhibitors relies on robust experimental methodologies. Below are detailed protocols for key biochemical and cellular assays.
Biochemical Assay: In Vitro DNMT1 Inhibition Assay
This assay directly measures the enzymatic activity of DNMT1 in the presence of an inhibitor.
Principle: The assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate by DNMT1. The level of methylation is then detected, often using an antibody specific for 5-methylcytosine (B146107) (5-mC) in an ELISA-based format.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
S-adenosyl-L-methionine (SAM)
-
This compound and other inhibitors
-
Assay buffer
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a high-binding microplate with the DNMT1 DNA substrate.
-
Wash the wells with assay buffer.
-
Add the recombinant DNMT1 enzyme, SAM, and varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate to allow the methylation reaction to occur.
-
Wash the wells to remove unbound components.
-
Add the anti-5-mC primary antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, and then add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay: Cell Viability and Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines.
Principle: Cell viability can be measured using various methods, such as the MTT or MTS assay, which are based on the metabolic activity of live cells, or by direct cell counting.
Materials:
-
Cancer cell line (e.g., K562, A2780, HeLa, SiHa)[1]
-
Cell culture medium and supplements
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 48 hours)[1]. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition. For this compound, the reported IC50 values are 78.88 µM for A2780, 96.83 µM for HeLa, 43.89 µM for K562, and 58.55 µM for SiHa cells[1].
Cellular Assay: Apoptosis and Cell Cycle Analysis
This assay determines if the inhibitor induces programmed cell death (apoptosis) and/or alters the cell cycle distribution.
Principle: Apoptosis can be detected by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cell cycle analysis is also performed by flow cytometry after staining the cells with a DNA-intercalating dye like PI.
Materials:
-
Cancer cell line (e.g., K562)[1]
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Ethanol (for cell cycle analysis)
-
RNase A
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with this compound at various concentrations for 48 hours[1].
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry. This compound has been shown to induce a concentration-dependent increase in apoptosis in K562 cells[1].
Procedure for Cell Cycle Analysis:
-
Treat cells with this compound as described above.
-
Harvest the cells, wash with PBS, and fix in ice-cold ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the cell cycle distribution by flow cytometry. This compound has been observed to arrest K562 cells in the G0/G1 phase[1].
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in validating DNMT1 inhibitors, the following diagrams are provided.
Caption: Workflow for validating a DNMT1 inhibitor.
Caption: DNMT1 inhibition pathway leading to apoptosis.
References
A Comparative Guide to DNMT1 Inhibitors: Dnmt1-IN-3 and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dnmt1-IN-3 with other prominent DNA methyltransferase 1 (DNMT1) inhibitors, including 5-Azacytidine, GSK3484862, and Nanaomycin A. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated molecular pathways to aid in the selection and application of these critical research tools.
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to target DNMT1, each with distinct mechanisms of action, potency, and selectivity. This guide focuses on a comparative analysis of this compound against three other widely studied DNMT1 inhibitors.
Performance Comparison of DNMT1 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Type | Mechanism of Action | DNMT1 IC50 | Selectivity | Cytotoxicity (Cell Line) | Reference |
| This compound | Small Molecule | Binds to the S-adenosyl-L-methionine (SAM) binding site | 0.777 µM | Not extensively profiled against other DNMTs | IC50: 43.89 µM (K562) | [1] |
| 5-Azacytidine | Nucleoside Analog | Covalent trapping and subsequent degradation of DNMT1 | Not directly applicable (acts via incorporation into DNA) | Pan-DNMT inhibitor | IC50: 16.51 µM (MOLT4, 24h), 13.45 µM (MOLT4, 48h); 12.81 µM (Jurkat, 24h), 9.78 µM (Jurkat, 48h) | [2] |
| GSK3484862 | Small Molecule | Non-covalent, reversible inhibitor that targets DNMT1 for degradation | 0.23 µM | Selective for DNMT1 over DNMT3A/3B | Minimal non-specific toxicity reported in murine embryonic stem cells | [3][4] |
| Nanaomycin A | Naphthoquinone | Initially identified as a DNMT1 inhibitor, but shows selectivity for DNMT3B | No significant inhibition of DNMT1 | Selective for DNMT3B (IC50 = 500 nM) | IC50: 400 nM (HCT116), 4100 nM (A549), 800 nM (HL60) | [5] |
Mechanism of Action and Signaling Pathways
The inhibitors discussed exhibit distinct mechanisms for disrupting DNMT1 function, which in turn affects downstream signaling pathways crucial for cell fate.
General Mechanism of DNMT1 Inhibition
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNMT1-targeting remodeling global DNA hypomethylation for enhanced tumor suppression and circumvented toxicity in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNMT1 Inhibitors: Dnmt1-IN-3 vs. 5-Azacytidine in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-nucleoside inhibitor Dnmt1-IN-3 and the well-established nucleoside analog 5-azacytidine (B1684299), focusing on their performance in cancer cells. This analysis is supported by experimental data on their mechanisms of action, efficacy, and cellular effects.
The pursuit of effective cancer therapies has led to the development of epigenetic drugs that target DNA methyltransferases (DNMTs), enzymes crucial for maintaining methylation patterns that can silence tumor suppressor genes. Among these, 5-azacytidine has been a cornerstone of treatment for certain hematological malignancies. However, the emergence of more selective, non-nucleoside inhibitors like this compound presents a new paradigm. This guide delves into a comparative analysis of these two agents.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and 5-azacytidine lies in their chemical nature and how they interact with DNMT1.
5-Azacytidine , a nucleoside analog of cytidine, acts as a "suicide inhibitor." After cellular uptake, it is incorporated into both RNA and DNA.[1] When incorporated into DNA, it forms an irreversible covalent bond with DNMT1, trapping the enzyme and leading to its degradation.[2] This results in passive demethylation as the cell divides. Its incorporation into RNA also contributes to its cytotoxic effects by disrupting protein synthesis.[1]
This compound (also referred to in literature as compound 7t-S) represents a newer class of non-nucleoside DNMT1 inhibitors. It functions by binding to the S-adenosyl-L-methionine (SAM) binding site of DNMT1, the cofactor essential for the methyl transfer reaction. This binding is reversible and does not require incorporation into the DNA backbone. This targeted approach aims to provide greater selectivity for DNMT1 and potentially a more favorable toxicity profile compared to nucleoside analogs.
Efficacy in Cancer Cell Lines: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following tables summarize the available IC50 data for this compound and 5-azacytidine across various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions between studies.
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| K562 | Chronic Myelogenous Leukemia | 43.89 | 48h |
| A2780 | Ovarian Cancer | 78.88 | 48h |
| HeLa | Cervical Cancer | 96.83 | 48h |
| SiHa | Cervical Cancer | 58.55 | 48h |
Data for this compound (compound 7t-S) from a single study.
Table 2: Anti-proliferative Activity (IC50) of 5-Azacytidine
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24h | [3] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24h | [3] |
| HCT-116 | Colon Cancer | 2.18 | 24h | [4] |
| A549 | Non-Small Cell Lung Cancer | 2.218 | 48h | [5] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | 48h | [5] |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | 48h | [5] |
| H522 | Non-Small Cell Lung Cancer | 1.948 | 48h | [5] |
This is a selection of reported IC50 values and can vary between studies.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Both compounds induce cell death and halt cell proliferation, but through potentially different pathways.
Apoptosis:
-
This compound has been shown to induce apoptosis in K562 cells by upregulating the expression of apoptosis-related genes such as the death receptor TRAIL-R2/DR5. This suggests an activation of the extrinsic apoptosis pathway.
-
5-Azacytidine induces apoptosis through multiple pathways. It can activate the extrinsic pathway via upregulation of TRAIL and the intrinsic pathway through DNA damage responses.[6][7] The induction of apoptosis by 5-azacytidine can be cell-type and concentration-dependent.[8]
Cell Cycle Arrest:
-
This compound has been observed to arrest K562 cells in the G0/G1 phase of the cell cycle.
-
5-Azacytidine has been reported to cause cell cycle arrest primarily at the G2/M phase in several cancer types, often associated with its DNA-damaging effects.[9][10] However, at lower concentrations, it can also induce a G1 arrest.[8]
Toxicity Profile: A Key Differentiator
A significant advantage of non-nucleoside inhibitors like this compound is their potential for reduced toxicity.
-
5-Azacytidine , due to its incorporation into DNA and RNA, can lead to significant side effects, including myelosuppression (anemia, neutropenia, thrombocytopenia), nausea, and vomiting.[11] Its cytotoxicity is not limited to cancer cells, affecting also rapidly dividing normal cells.
-
Non-nucleoside inhibitors , by avoiding DNA incorporation, are hypothesized to have a better safety profile. While specific preclinical toxicology data for this compound is limited in the public domain, the general class of non-nucleoside DNMT1 inhibitors is being developed with the aim of overcoming the toxicity limitations of nucleoside analogs.[12][13]
Experimental Protocols
Below are generalized protocols for key experiments mentioned in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or 5-azacytidine. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for single-base resolution of DNA methylation.
Protocol:
-
Isolate genomic DNA from treated and control cells.
-
Perform sodium bisulfite conversion of the DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target region of interest using PCR with primers specific for the bisulfite-converted DNA.
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the methylation status of each CpG site by comparing the sequence to the original unconverted sequence.
Western Blot for DNMT1
This technique is used to detect and quantify the levels of DNMT1 protein.
Protocol:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DNMT1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound and 5-azacytidine represent two distinct classes of DNMT inhibitors with different mechanisms of action and potential clinical applications. 5-azacytidine is a potent, clinically validated drug, but its utility is hampered by its mechanism-based toxicity. This compound, as a representative of non-nucleoside inhibitors, offers the promise of a more targeted and less toxic approach to DNMT1 inhibition.
While the currently available data suggests that 5-azacytidine may be more potent in vitro in some cancer cell lines, the improved selectivity and potential for a better safety profile make non-nucleoside inhibitors like this compound an exciting area of research. Further head-to-head preclinical studies are warranted to directly compare their efficacy and toxicity profiles in a range of cancer models to better define their therapeutic potential. This will be crucial for guiding the clinical development of this new generation of epigenetic therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine treatment of the fission yeast leads to cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. urncst.com [urncst.com]
- 13. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNMT1-IN-3 and Decitabine for DNA Demethylation
For researchers, scientists, and drug development professionals, understanding the nuances of DNA demethylating agents is critical for advancing epigenetic therapies. This guide provides a detailed comparison of Dnmt1-IN-3, a representative non-nucleoside DNMT1 inhibitor, and decitabine (B1684300), a widely used nucleoside analog.
Decitabine, a cornerstone of epigenetic cancer therapy, induces DNA demethylation through its incorporation into DNA and subsequent irreversible trapping of DNA methyltransferase (DNMT) enzymes, primarily DNMT1. This leads to the enzyme's degradation and a reduction in DNA methylation. However, its mechanism is also associated with cytotoxicity. In contrast, a newer class of non-nucleoside DNMT1 inhibitors, exemplified by compounds like GSK3685032 (used here as a proxy for the less-documented this compound), offers a more targeted and potentially less toxic approach to demethylation. These inhibitors function through reversible, non-covalent binding to the DNMT1 active site, preventing its enzymatic activity without causing DNA damage.
This guide delves into the mechanisms of action, demethylation efficacy, specificity, and potential off-target effects of these two classes of compounds, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between decitabine and non-nucleoside inhibitors like this compound lies in their interaction with the DNMT1 enzyme.
Decitabine , a cytidine (B196190) analog, must be incorporated into replicating DNA. Once integrated, it forms a covalent bond with the catalytic cysteine residue of DNMT enzymes that attempt to methylate it. This irreversible trapping marks the enzyme for proteasomal degradation, leading to a passive loss of DNA methylation with each round of cell division. At higher concentrations, decitabine's incorporation into DNA can also trigger a DNA damage response, contributing to its cytotoxic effects.
This compound and similar non-nucleoside inhibitors, such as GSK3685032, function as small molecules that directly and reversibly bind to the catalytic pocket of DNMT1. Specifically, this compound has been shown to bind to the S-adenosyl-l-methionine (SAM) binding site of DNMT1. This competitive inhibition prevents the enzyme from accessing its methyl donor, thereby blocking its catalytic activity without the need for DNA incorporation or causing DNA damage. This mechanism is highly specific for DNMT1.
Unveiling the Specificity of Dnmt1-IN-3: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals assessing the selectivity of the DNMT1 inhibitor, Dnmt1-IN-3, in comparison to other established DNA methyltransferase inhibitors. This guide provides a comprehensive overview of inhibitory activities, experimental methodologies, and key structural-activity relationships to aid in the selection of appropriate chemical probes for epigenetic research.
Introduction
DNA methylation, a crucial epigenetic modification, is primarily regulated by a family of DNA methyltransferases (DNMTs). DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention in various diseases, particularly cancer.[1] this compound has emerged as a small molecule inhibitor of DNMT1, binding to the S-adenosyl-l-methionine (SAM) binding site.[1] This guide provides a thorough assessment of the specificity of this compound for DNMT1 by comparing its performance with a panel of alternative DNMT inhibitors, supported by available experimental data.
Comparative Analysis of DNMT1 Inhibitor Specificity
The following tables summarize the inhibitory activities (IC50 values) of this compound and other selected DNMT inhibitors against the major mammalian DNMTs: DNMT1, DNMT3A, and DNMT3B. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Notes |
| This compound | DNMT1 | 0.777[1] | Not Reported | Not Reported | Binds to the SAM site of DNMT1.[1] |
| GSK3685032 | DNMT1 | 0.036 | >90 (>2500-fold selective) | >90 (>2500-fold selective) | Highly selective, reversible, non-covalent inhibitor.[2] |
| SGI-1027 | Pan-DNMT | 12.5[3] | 8[3] | 7.5[3] | Pan-inhibitor of DNMTs. |
| CM-272 | G9a, DNMTs | 0.382[4] | 0.085[4] | 1.2[4] | Dual inhibitor of G9a and DNMTs. |
| Decitabine | Pan-DNMT | Not Applicable | Not Applicable | Not Applicable | Nucleoside analog, mechanism-based inhibitor. Non-selective. |
| Azacitidine | Pan-DNMT | Not Applicable | Not Applicable | Not Applicable | Nucleoside analog, mechanism-based inhibitor. Non-selective. |
Note: "Not Applicable" for Decitabine and Azacitidine as their mechanism of action involves incorporation into DNA and subsequent covalent trapping of DNMT enzymes, rather than direct competitive inhibition for which a standard IC50 is determined.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are evaluated, it is essential to visualize the DNA methylation pathway and the general workflow for assessing inhibitor specificity.
Caption: Overview of the DNA methylation pathway and points of intervention for various DNMT inhibitors.
Caption: A simplified workflow for determining the IC50 values of DNMT inhibitors using a radiometric assay.
Detailed Methodologies for Key Experiments
The determination of inhibitor potency and selectivity relies on robust biochemical assays. The most common methods are radiometric assays and fluorescence-based assays.
Radiometric DNA Methyltransferase Assay (Scintillation Proximity Assay - SPA)
This method is a widely used "gold standard" for quantifying DNMT activity and inhibition.[5]
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a DNA substrate by a DNMT enzyme. The resulting radiolabeled DNA is then captured, and the radioactivity is quantified using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.
Protocol Outline:
-
Reaction Setup: In a microplate well, combine the purified DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide), the test inhibitor at various concentrations, and the reaction buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic methylation.
-
Capture: Stop the reaction and capture the biotinylated DNA substrate onto streptavidin-coated SPA beads.
-
Detection: Measure the radioactivity of the beads using a scintillation counter. The proximity of the incorporated ³H to the scintillant in the beads generates a light signal.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based DNA Methyltransferase Assay
These assays offer a non-radioactive alternative for measuring DNMT activity.
Principle: Several fluorescence-based methods exist. One common approach involves an ELISA-like assay where a specific antibody recognizes the methylated DNA product.[1] Another method utilizes a methyl-sensitive endonuclease coupled with a fluorescently labeled DNA substrate.[6]
Protocol Outline (ELISA-based):
-
Coating: A DNA substrate is coated onto the wells of a microplate.
-
Enzymatic Reaction: The purified DNMT enzyme, SAM, and the test inhibitor are added to the wells and incubated to allow methylation of the coated DNA.
-
Antibody Incubation: After washing away the reaction components, a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5mC) is added.
-
Secondary Antibody and Detection: A secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP for colorimetric detection) is then added.
-
Signal Quantification: The fluorescence or absorbance is measured using a microplate reader. The signal is proportional to the amount of DNA methylation, and thus inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate the IC50 value as described for the radiometric assay.
Discussion and Conclusion
The available data indicates that this compound is an inhibitor of DNMT1 with an IC50 in the sub-micromolar range.[1] However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its activity against other DNMT isoforms (DNMT3A and DNMT3B) and other methyltransferases.
In contrast, other non-nucleoside inhibitors like GSK3685032 have been extensively characterized and demonstrate high selectivity for DNMT1 over DNMT3A and DNMT3B, making them valuable tools for specifically probing the function of DNMT1.[2] On the other hand, compounds like SGI-1027 act as pan-DNMT inhibitors, affecting all three major DNMTs.[3] CM-272 represents a class of dual inhibitors, targeting both DNMTs and the histone methyltransferase G9a.[4] The nucleoside analogs, decitabine and azacitidine , are non-selective and exert their effects through a different mechanism of action that involves their incorporation into DNA.
For researchers aiming to specifically inhibit the maintenance of DNA methylation, highly selective compounds like GSK3685032 are preferable. If the goal is to broadly inhibit DNA methylation, pan-inhibitors such as SGI-1027 or the clinically used nucleoside analogs may be more appropriate.
Future Directions: To fully assess the utility of this compound as a selective chemical probe, further studies are required to:
-
Determine its IC50 values against DNMT3A and DNMT3B.
-
Profile its activity against a broad panel of other methyltransferases (both DNA and protein methyltransferases) to identify any potential off-target effects.
This comparative guide highlights the importance of considering the full specificity profile of an inhibitor before its use in biological experiments. The choice of inhibitor should be carefully aligned with the specific research question to ensure accurate interpretation of experimental results.
References
- 1. epigentek.com [epigentek.com]
- 2. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
side-by-side comparison of Dnmt1-IN-3 and other epigenetic modifiers
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of a diverse array of small molecule inhibitors targeting the enzymes responsible for these modifications. This guide provides a side-by-side comparison of Dnmt1-IN-3, a DNA methyltransferase 1 (DNMT1) inhibitor, with other key classes of epigenetic modifiers, including inhibitors of histone deacetylases (HDACs), histone methyltransferases (EZH2), and histone demethylases (LSD1).
Executive Summary
This guide offers a detailed comparison of the biochemical and cellular activities of selected epigenetic inhibitors. This compound is a potent inhibitor of DNMT1, the key enzyme for maintaining DNA methylation patterns.[1] Its performance is here benchmarked against other DNMT inhibitors as well as inhibitors targeting different layers of epigenetic regulation. The data presented is intended to aid researchers in selecting the appropriate tools for their studies in cancer biology and drug discovery.
Data Presentation: A Quantitative Comparison of Epigenetic Inhibitors
The following tables summarize the in vitro potency of this compound and other representative epigenetic modifiers against their primary targets.
Table 1: DNMT Inhibitors
| Compound | Target(s) | IC50 | Notes |
| This compound | DNMT1 | 0.777 µM | Binds to the S-adenosyl-l-methionine (SAM) site.[1] |
| RG108 | DNMT1 | 115 nM | A non-nucleoside inhibitor that blocks the enzyme's active site.[2][3][4] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 12.5 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B) | A quinoline-based compound that acts as a SAM-competitive inhibitor.[5][6][7][8][9] |
Table 2: HDAC Inhibitors
| Compound | Target(s) | IC50 | Notes |
| Vorinostat (SAHA) | Pan-HDAC | ~10 nM | A potent non-selective HDAC inhibitor.[1][10][11][12][13] |
| Romidepsin (B612169) (FK228) | HDAC1, HDAC2 | 36 nM (HDAC1), 47 nM (HDAC2) | A potent inhibitor of Class I HDACs.[14][15][16][17][18] |
Table 3: EZH2 Inhibitors
| Compound | Target(s) | IC50 | Notes |
| Tazemetostat (B611178) (EPZ-6438) | EZH2 (wild-type and mutant) | 11 nM | An orally bioavailable, selective inhibitor of EZH2.[19][20][21][22][23] |
| GSK126 | EZH2 | 9.9 nM | A highly selective EZH2 methyltransferase inhibitor.[24][25][26][27][28] |
Table 4: LSD1 Inhibitors
| Compound | Target(s) | IC50 | Notes |
| Tranylcypromine (2-PCPA) | LSD1, MAO-A, MAO-B | 20.7 µM (LSD1) | An irreversible inhibitor of LSD1 and monoamine oxidases.[29][30][31][32] |
| GSK-LSD1 | LSD1 | 16 nM | An irreversible and selective LSD1 inhibitor.[33][34][35][] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways affected by these classes of epigenetic modifiers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 8. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. apexbt.com [apexbt.com]
- 13. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. caymanchem.com [caymanchem.com]
- 27. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. GSK126 (GSK-2816126; GSK-2816126A)| Histone Methyltransferase inhibitor | EZH2 Inhibitor | CAS 1346574-57-9 | inhibitor of EZH2 | Buy GSK-126 (GSK2816126; GSK2816126A) from Supplier InvivoChem [invivochem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. selleckchem.com [selleckchem.com]
- 34. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 35. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Cytotoxicity of DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. Its overexpression and aberrant activity are hallmarks of many cancers, leading to the silencing of tumor suppressor genes. Consequently, DNMT1 has emerged as a critical target for cancer therapy. This guide provides an objective comparison of the in vitro cytotoxicity of various DNMT1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate compounds for their studies.
Executive Summary
This guide compares the cytotoxic effects of several prominent DNMT1 inhibitors, including nucleoside analogs (Decitabine, Azacitidine, Zebularine, Guadecitabine) and non-nucleoside inhibitors (RG108, SGI-1027). The cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and inhibitor classes. Nucleoside analogs generally exhibit potent cytotoxicity at micromolar to nanomolar concentrations, while non-nucleoside inhibitors show a wider range of potencies. The choice of inhibitor should be guided by the specific cancer type under investigation and the desired balance between potency and potential off-target effects.
Data Presentation: Comparative Cytotoxicity (IC50) of DNMT1 Inhibitors
The following table summarizes the IC50 values of various DNMT1 inhibitors across a range of cancer cell lines. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence the observed IC50 values.
| Inhibitor | Class | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Decitabine | Nucleoside Analog | MOLM-13 | Acute Myeloid Leukemia | 0.063 | - | CellTiter-Glo |
| K562 | Chronic Myeloid Leukemia | 0.26 | 96 | Trypan Blue | ||
| T-ALL Molt-4 | T-cell Acute Lymphoblastic Leukemia | 84.46 | 72 | - | ||
| Azacitidine | Nucleoside Analog | SKM-1 | Myelodysplastic Syndrome | 0.52 | - | - |
| MOLM-13 | Acute Myeloid Leukemia | 0.038 | - | CellTiter-Glo | ||
| Zebularine | Nucleoside Analog | MDA-MB-231 | Breast Cancer | ~100 | 96 | MTT |
| MCF-7 | Breast Cancer | ~150 | 96 | MTT | ||
| H719 | Lung Cancer | 75 | 96 | - | ||
| H865 | Lung Cancer | 75 | 96 | - | ||
| MDA-MB-435 | Melanoma | 75 | - | - | ||
| HCCLM3 | Hepatocellular Carcinoma | 58.7 | 48 | MTT | ||
| MHCC97H | Hepatocellular Carcinoma | 65.3 | 48 | MTT | ||
| MHCC97L | Hepatocellular Carcinoma | 82.1 | 48 | MTT | ||
| Guadecitabine (SGI-110) | Dinucleotide Analog | - | - | - | - | - |
| RG108 | Non-nucleoside | Eca-109 | Esophageal Cancer | 70 | - | - |
| TE-1 | Esophageal Cancer | 75 | - | - | ||
| SGI-1027 | Non-nucleoside | U937 | Histiocytic Lymphoma | 1.7 | 48 | Trypan Blue |
| KARPAS299 | Anaplastic Large Cell Lymphoma | 1.8 | 48-96 | ATPlite | ||
| KG1 | Acute Myeloid Leukemia | 4.4 | 48-96 | ATPlite | ||
| A549 | Lung Cancer | 8.9 | 72 | MTT | ||
| DU-145 | Prostate Cancer | 3.4 | 72 | MTT |
Note: "-" indicates that the data was not specified in the cited sources.
Mandatory Visualizations
Signaling Pathway of DNMT1 Inhibition-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by DNMT1 inhibitors.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of DNMT1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the DNMT1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of the DNMT1 inhibitor for a specified duration (e.g., 24-48 hours).
-
Colony Growth: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control to assess the cytotoxic effect.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the DNMT1 inhibitor at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the inhibitor.
Conclusion
The choice of a DNMT1 inhibitor for research or therapeutic development depends on a multitude of factors, including the target cancer type, the desired potency, and the mechanism of action. Nucleoside analogs like Decitabine and Azacitidine are potent cytotoxic agents but can have significant side effects due to their incorporation into DNA and RNA. Zebularine is generally less toxic but often requires higher concentrations to achieve similar effects. Non-nucleoside inhibitors such as RG108 and SGI-1027 offer the potential for greater specificity and a different safety profile. This guide provides a foundational comparison to inform the rational selection and application of these important epigenetic drugs. Further investigation into the specific molecular pathways and in vivo efficacy is crucial for advancing the clinical utility of DNMT1 inhibitors.
A Comparative Guide: Unraveling the Effects of Dnmt1-IN-3 and DNMT1 siRNA on DNMT1 Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of DNA methyltransferase 1 (DNMT1) activity is crucial for dissecting its role in various biological processes and for developing novel therapeutic strategies. Two powerful tools have emerged for this purpose: the small molecule inhibitor Dnmt1-IN-3 and small interfering RNA (siRNA)-mediated gene knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
This document delves into the mechanisms of action, effects on DNA methylation and gene expression, and the ultimate phenotypic consequences of both approaches. While a direct head-to-head comparison in a single study is not yet available in the peer-reviewed literature, this guide synthesizes data from multiple studies to offer a comprehensive cross-study analysis.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between this compound and DNMT1 siRNA lies in the level at which they target DNMT1. This compound is a chemical inhibitor that directly interferes with the enzymatic function of the DNMT1 protein. In contrast, siRNA operates at the post-transcriptional level, preventing the synthesis of the DNMT1 protein altogether.
This compound is a potent and specific inhibitor of DNMT1, with a reported IC50 value of 0.777 µM. It is believed to act as a competitive inhibitor at the S-adenosyl-L-methionine (SAM) binding site of DNMT1, thereby preventing the transfer of a methyl group to the DNA. This leads to a rapid and reversible inhibition of DNMT1's catalytic activity.
DNMT1 siRNA , on the other hand, utilizes the cell's endogenous RNA interference (RNAi) machinery. A synthetic double-stranded RNA molecule, designed to be complementary to the DNMT1 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target DNMT1 mRNA. This process effectively silences the gene and prevents the translation of the DNMT1 protein, leading to a sustained but slower and potentially less reversible reduction in DNMT1 levels.
Figure 1: Mechanisms of DNMT1 targeting.
Comparative Efficacy and Cellular Effects
Both this compound and DNMT1 siRNA have demonstrated efficacy in reducing DNMT1 function, leading to downstream effects on DNA methylation, gene expression, and cellular phenotypes. The following tables summarize quantitative data from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and treatment durations, vary between studies.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Concentration/Dose | Effect | Reference |
| This compound | K562 | IC50: 43.89 µM | Inhibition of cell proliferation | [1] |
| A2780 | IC50: 78.88 µM | Inhibition of cell proliferation | [1] | |
| HeLa | IC50: 96.83 µM | Inhibition of cell proliferation | [1] | |
| SiHa | IC50: 58.55 µM | Inhibition of cell proliferation | [1] | |
| DNMT1 siRNA | A549 & H358 | Not specified | Decreased proliferation | [2] |
| Hela and Siha | Not specified | Decreased cell viability over time | [3] | |
| Pancreatic Cancer Cells | 15 or 30 nM | Reduction in cell viability | [4] |
Table 2: Effects on DNA Methylation and Gene Expression
| Treatment | Cell Line | Effect on DNA Methylation | Effect on Gene Expression | Reference |
| This compound | K562 | Not explicitly quantified | Upregulation of apoptosis-related genes (e.g., TRAIL-R2/Dr5, TNFR-1) | [1] |
| DNMT1 siRNA | Ovarian Cancer (CP70) | Partial removal from promoter CpG islands of TWIST, RASSF1A, and HIN-1 | Restoration of expression of TWIST, RASSF1A, and HIN-1 | [5] |
| Lung Cancer (A549 & H358) | Demethylation of RASSF1A and APC promoters | Re-expression of RASSF1A and APC | [2] | |
| Embryonic Cardiomyocytes | Decreased methylation in promoters of cardiac genes (e.g., Myh6, Tnnc1) | 801 up-regulated and 494 down-regulated genes | ||
| Fibroblasts | Overall hypomethylation, particularly in gene bodies | Altered transcription profiles |
Table 3: Phenotypic Consequences
| Treatment | Cell Line | Observed Phenotype | Reference |
| This compound | K562 | Induction of apoptosis and cell cycle arrest at G0/G1 phase | [1] |
| DNMT1 siRNA | Lung Cancer (A549 & H358) | Increased apoptosis and impaired cell migration | [2] |
| Embryonic Cardiomyocytes | Decreased number and increased size of cardiomyocytes; decreased beat frequency | ||
| Cervical Cancer (Hela & Siha) | Inhibition of cell growth and proliferation | [3] |
Experimental Protocols
This compound Treatment
-
Preparation: this compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Cell Treatment: The stock solution is then diluted in cell culture medium to the desired final concentration. Cells are incubated with the inhibitor for a specified period (e.g., 24-72 hours) before analysis.
-
Analysis: Downstream analyses can include cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining, western blot for caspase cleavage), cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide), and gene expression analysis (e.g., qRT-PCR, Western blot).
DNMT1 siRNA Knockdown
-
siRNA Design and Synthesis: Validated siRNA sequences targeting DNMT1 are commercially available or can be designed using appropriate algorithms.
-
Transfection: siRNA is introduced into cells using a transfection reagent (e.g., lipid-based reagents). The optimal concentration of siRNA and transfection reagent needs to be determined for each cell line to achieve high knockdown efficiency with minimal toxicity.
-
Incubation: Cells are typically incubated with the siRNA-transfection reagent complex for 4-6 hours, after which the medium is replaced.
-
Analysis: Knockdown efficiency is assessed at the mRNA (qRT-PCR) and protein (Western blot) levels, typically 24-72 hours post-transfection. Downstream functional assays are then performed.
Figure 2: General experimental workflow.
Cross-Validation and Considerations
The choice between this compound and DNMT1 siRNA depends on the specific research question.
-
Temporal Control: this compound offers rapid and reversible inhibition, making it ideal for studying the acute effects of DNMT1 inhibition. The effects of siRNA are slower to manifest and are less easily reversed.
-
Specificity: While this compound is designed to be a specific inhibitor, off-target effects on other methyltransferases or cellular proteins cannot be entirely ruled out without comprehensive profiling. Similarly, siRNA can have off-target effects by unintentionally silencing other genes with partial sequence homology.
-
Mechanism of Action: this compound inhibits the enzymatic activity of the existing DNMT1 protein. In contrast, siRNA prevents the synthesis of new DNMT1 protein. This distinction can be important when studying the non-catalytic functions of DNMT1.
-
Experimental System: The efficiency of siRNA transfection can vary significantly between cell types. Chemical inhibitors like this compound may have broader applicability across different cell lines.
Signaling Pathways and Logical Relationships
The inhibition of DNMT1, either by this compound or siRNA, initiates a cascade of events. The primary effect is the passive demethylation of the genome during DNA replication. This can lead to the reactivation of tumor suppressor genes and other silenced genes, ultimately influencing cell fate decisions such as apoptosis, cell cycle arrest, and differentiation.
Figure 3: Downstream effects of DNMT1 inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for DNMT3A-mediated de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary biological evaluation of a DNA methyltransferase-directed alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Stability of Dnmt1-IN-3 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sustained inhibition of DNA methyltransferase 1 (DNMT1) is a promising strategy in epigenetic therapy, particularly for various cancers. Dnmt1-IN-3 has emerged as a potent and specific non-nucleoside inhibitor of DNMT1. However, a critical aspect for its therapeutic potential is the long-term stability of its effects. This guide provides a comparative analysis of the long-term stability and effects of this compound and other DNMT1 inhibitors, supported by experimental data from the literature. Due to the limited availability of specific long-term studies on this compound, its long-term profile is inferred based on its mechanism of action and data from prolonged genetic or pharmacological inhibition of DNMT1.
Introduction to DNMT1 and Its Inhibition
DNA methylation is a crucial epigenetic modification that regulates gene expression. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][3][4][5] Its aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[6][7] DNMT1 inhibitors aim to reverse this hypermethylation and reactivate silenced genes. These inhibitors can be broadly categorized into nucleoside analogs and non-nucleoside inhibitors. This compound is a non-nucleoside inhibitor that targets the S-adenosyl-l-methionine (SAM) binding site of DNMT1, preventing the transfer of methyl groups.[8]
Comparative Analysis of Long-Term Stability and Effects
The long-term success of a DNMT1 inhibitor depends on several factors: its chemical and metabolic stability, the persistence of its demethylating effects, its impact on cell proliferation and survival over extended periods, and the potential for the development of resistance.
Quantitative Data Comparison
The following table summarizes key parameters for this compound and selected alternative DNMT inhibitors.
| Parameter | This compound | Zebularine (B1662112) | SGI-110 (Guadecitabine) |
| Type | Non-nucleoside | Nucleoside analog | Nucleoside analog (prodrug of decitabine) |
| Mechanism of Action | Competes with SAM for binding to DNMT1 | Incorporation into DNA, forming a covalent complex with DNMTs | In vivo conversion to decitabine, which is incorporated into DNA and traps DNMT1 |
| Reported IC50 | 0.777 µM for DNMT1[8] | ~3.5 µM for DNMT1 inhibition in vitro | Potent demethylation observed at nanomolar concentrations of its active metabolite, decitabine |
| Chemical Stability | Data not available | Very stable in aqueous solution (t½ ≈ 508 hours at pH 7.4)[6][9] | Designed for increased resistance to degradation by cytidine (B196190) deaminase compared to decitabine[1][2][10] |
| Pharmacokinetics | Data not available | Short plasma half-life in vivo, suggesting the need for frequent dosing or continuous infusion for sustained inhibition[11][12] | Subcutaneous administration results in a longer half-life and more extended exposure to its active metabolite, decitabine, compared to intravenous decitabine[2][7][8][13] |
| Long-term Efficacy | Not directly studied. Expected to induce sustained demethylation and cell cycle arrest with continuous exposure. | Long-term oral administration in mice delayed tumor growth.[14] Continuous in vitro treatment sustained demethylation and gene expression for over 40 days.[15] | Phase I, II, and III clinical trials have demonstrated clinical activity in MDS and AML, though some Phase III trials did not meet primary endpoints for overall survival.[1][2][3][4][10][16][17] |
| Resistance | Not directly studied. Potential for resistance through upregulation of drug efflux pumps or alterations in the DNMT1 target site. | Outgrowth of resistant tumor cells was observed after 48 days of treatment in a mouse model.[14] | Resistance to hypomethylating agents can occur, and strategies to prolong exposure, like with SGI-110, may help overcome it.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Comparative mechanisms of nucleoside and non-nucleoside DNMT1 inhibitors.
Caption: A generalized workflow for assessing the long-term stability of DNMT inhibitor effects in vitro.
Experimental Protocols
Protocol 1: Long-Term Treatment of Cancer Cells with a DNMT Inhibitor
This protocol is a generalized representation based on methodologies for studying the long-term effects of agents like azacitidine and decitabine.[7][8]
-
Cell Culture:
-
Select a cancer cell line of interest (e.g., a leukemia cell line such as SKM-1).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the DNMT inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Determine the optimal low-dose concentration for long-term treatment through preliminary dose-response experiments (e.g., a concentration around the IC50 value).
-
-
Long-Term Treatment:
-
Seed the cells at a low density.
-
Add the DNMT inhibitor to the culture medium at the predetermined concentration.
-
Maintain the cells in continuous culture with the inhibitor for an extended period (e.g., 28 days).
-
Change the medium containing the fresh inhibitor every 2-3 days and passage the cells as needed.
-
-
Sample Collection:
-
At various time points (e.g., day 0, 7, 14, 21, and 28), harvest cells for downstream analysis.
-
For DNA and RNA analysis, pellet the cells and store them at -80°C.
-
For protein analysis, lyse the cells and store the lysate at -80°C.
-
-
Endpoint Analysis:
-
DNA Methylation: Extract genomic DNA and perform bisulfite sequencing or pyrosequencing of specific gene promoters or global methylation analysis (e.g., LINE-1 elements).
-
Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) for genes of interest or RNA-sequencing for a global expression profile.
-
Protein Levels: Perform Western blotting to determine the levels of DNMT1 and other relevant proteins.
-
Cell Viability: At each time point, perform an MTT assay or use flow cytometry with an apoptosis marker (e.g., Annexin V) to assess cell viability and apoptosis.
-
Protocol 2: In Vivo Evaluation of Long-Term DNMT Inhibitor Efficacy
This protocol is a composite based on studies with zebularine in mouse models.[14]
-
Animal Model:
-
Utilize an appropriate mouse model, such as a xenograft model with human cancer cells or a genetically engineered mouse model of cancer.
-
-
Inhibitor Administration:
-
Formulate the DNMT inhibitor for in vivo administration (e.g., in drinking water, or for intraperitoneal or subcutaneous injection).
-
Administer the inhibitor to the mice daily or on a specified schedule for a prolonged period (e.g., 48 days).
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth (e.g., by caliper measurements) and overall health (e.g., body weight, signs of toxicity).
-
-
Pharmacokinetic Analysis:
-
At various time points during the treatment, collect plasma samples to determine the concentration of the inhibitor.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tumor morphology.
-
Apoptosis: Conduct a TUNEL assay on tumor sections to detect apoptotic cells.
-
Protein and Methylation Analysis: Prepare tumor lysates for Western blotting to analyze DNMT1 levels and extract genomic DNA for methylation analysis of specific genes.
-
Discussion and Future Directions
While this compound shows promise as a potent and specific DNMT1 inhibitor, its long-term stability and effects remain to be thoroughly investigated. Based on the behavior of other DNMT inhibitors and the consequences of prolonged DNMT1 depletion, it is anticipated that continuous exposure to this compound would lead to sustained DNA demethylation and anti-proliferative effects. However, the potential for off-target effects and the development of resistance are critical considerations that require dedicated long-term studies.
Future research should focus on:
-
Determining the in vitro and in vivo half-life and metabolic stability of this compound.
-
Conducting long-term cell culture experiments to assess the durability of its demethylating effects and to investigate mechanisms of potential resistance.
-
Performing preclinical in vivo studies to evaluate its long-term efficacy and safety profile.
By addressing these knowledge gaps, the full therapeutic potential of this compound as a stable and effective epigenetic modulator can be more accurately evaluated.
References
- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 2. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. astx.com [astx.com]
- 8. SGI-110: DNA Methyltransferase Inhibitor Oncolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guadecitabine improved relapse-free survival in high-risk acute myeloid leukemia and myelodysplastic syndrome patients after transplant: phase II results from a single center - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dnmt1-IN-3
I. Understanding the Compound and Potential Risks
Dnmt1-IN-3 is an inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns, a key process in epigenetic regulation.[1][2] Dysregulation of DNA methylation is implicated in various diseases, including cancer, making DNMT1 inhibitors a significant area of research.[3][4] As compounds designed to interfere with fundamental cellular processes, DNMT1 inhibitors should be considered potentially cytotoxic, mutagenic, or teratogenic. Exposure routes include inhalation, skin/eye contact, and ingestion.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The required PPE varies depending on the laboratory activity.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- N95 or N100 respirator (fit-tested)- Safety goggles and face shield |
| Handling Solubilized Compound (Cell culture, in vitro/in vivo studies) | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- Safety goggles- Work within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) |
| Waste Disposal | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- Safety goggles |
III. Step-by-Step PPE Protocols
Proper donning and doffing of PPE are critical to prevent contamination.[5]
A. Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.
-
Respirator/Mask: If required, don a fit-tested N95 or N100 respirator. For work in a BSC, a surgical mask may be sufficient to protect the sterile field.[6]
-
Eye and Face Protection: Put on safety goggles and a face shield if there is a risk of splashing.
-
Gloves: Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown. Don a second pair of gloves over the first.
B. Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Untie the gown and remove it by folding it inward on itself to contain any contamination.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator/Mask: Remove the respirator or mask.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
IV. Operational and Disposal Plans
A. Engineering Controls
-
Ventilation: All work with solid or concentrated this compound should be conducted in a certified chemical fume hood. Work with diluted solutions in cell culture should be performed in a Class II Biological Safety Cabinet (BSC).
-
Eyewash and Safety Shower: Ensure easy access to a calibrated and functional eyewash station and safety shower.
B. Spill Management
-
Evacuate: Immediately alert others and evacuate the contaminated area.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE before re-entering the area.
-
Contain: For liquid spills, use absorbent pads. For solid spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean: Use a decontaminating solution appropriate for cytotoxic compounds, followed by a thorough cleaning with soap and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
C. Waste Disposal
All materials contaminated with this compound, including pipette tips, tubes, gloves, gowns, and cell culture media, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated, puncture-resistant sharps container for cytotoxic waste. |
V. Experimental Workflow and Signaling Pathway
Below are diagrams illustrating the recommended handling workflow and a simplified representation of the DNMT1 signaling pathway.
Caption: Recommended workflow for handling this compound.
Caption: Simplified DNMT1 signaling pathway and inhibition.
References
- 1. Specificity of Dnmt1 for methylation of hemimethylated CpG sites resides in its catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of Personal Protective Equipment Design and Donning and Doffing Technique in Mitigating Infectious Disease Spread: A Technical Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theory.labster.com [theory.labster.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
